Taplucainium Chloride

Catalog No.
S12865047
CAS No.
2489565-37-7
M.F
C23H31ClN2O
M. Wt
387.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taplucainium Chloride

CAS Number

2489565-37-7

Product Name

Taplucainium Chloride

IUPAC Name

2-(1-benzylazepan-1-ium-1-yl)-N-(2,6-dimethylphenyl)acetamide chloride

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

InChI

InChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H

InChI Key

LKGJDWZDLANXSQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-]

Mechanism of Action: Selective Silencing of Nociceptors

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium's mechanism is based on a "targeted access" design. It is a charged molecule that selectively enters and blocks sodium channels specifically in activated nociceptors (pain-sensing nerve fibers) that drive pathological cough [1] [2].

  • Selective Entry via Large Pore Channels: In inflamed or injured tissue, nociceptors express various "large pore" channels (such as P2X, TRPA1, TRPV1, and TRPM8). When these channels are activated and open, they create a pore large enough for the charged Taplucainium molecule to enter the nociceptor. This provides its selective access to hyperactive nerves [1] [2].
  • Blockade of Intracellular Sodium Channels: Once inside the nociceptor, Taplucainium blocks voltage-gated sodium channels (Nav) from the intracellular side. This inhibition prevents the generation and propagation of action potentials, thereby "silencing" the nociceptor and interrupting the pathological cough signal at its source [1] [2].

This downstream mechanism is considered broader than approaches targeting individual large pore channels like P2X3 antagonists, as it can utilize any open large pore channel for entry [1].

G A Inhaled Taplucainium (Charged Molecule) B Large Pore Channels (P2X, TRPA1, TRPV1, TRPM8) A->B C Open State in Activated Nociceptors B->C D Selective Entry into Activated Nociceptors C->D E Intracellular Blockade of Voltage-Gated Sodium Channels (Nav) D->E F Silencing of Nociceptor Firing E->F G Inhibition of Pathological Cough F->G

Taplucainium's mechanism of selective nociceptor silencing via large pore channel entry and intracellular sodium channel blockade.

Preclinical and Clinical Evidence

The development of Taplucainium is supported by data from preclinical models and early-stage clinical studies.

  • Preclinical Efficacy: In preclinical models of cough, Taplucainium demonstrated complete inhibition of the cough response [2]. Its broad mechanism of entry through multiple large pore channels showed significant antitussive effects [2].
  • Clinical Safety and Tolerability: Early-stage clinical studies have reported a favorable safety profile [2]. The charged nature of the molecule and its local administration by inhalation are designed to result in minimal local off-target effects or systemic exposure, which is a key differentiator for its safety [1] [2].

Based on this data, a Phase 2b trial (ASPIRE) has been initiated. It is a randomized, double-blind, placebo-controlled study investigating the efficacy, safety, and tolerability of once-daily Taplucainium Inhalation Powder in approximately 325 adults with refractory or unexplained chronic cough [1] [2].

Differentiation from Other Therapeutic Approaches

Taplucainium represents a distinct approach compared to other investigated therapies for chronic cough.

Therapeutic Approach Mechanism Key Differentiator of Taplucainium
P2X3 Antagonists Blocks a single type of large pore channel (P2X3) on the cell surface [1]. Broader upstream target access: Utilizes any open large pore channel (P2X, TRPV, TRPA, TRPM) for entry, not limited to a single type [1] [2].
Traditional Sodium Channel Blockers Uncharged molecules that passively diffuse into neurons, leading to non-selective inhibition [3]. State-dependent selectivity: Charged design requires active entry via large pores, preferentially silencing hyperactive nociceptors while sparing normal function [1] [2].

Future Directions and Development Status

The potential of Taplucainium's mechanism may extend beyond chronic cough. Its foundational principle of selectively targeting activated nociceptors forms the basis for its investigation in other conditions involving cough, itch, and pain [1] [2].

As of the latest updates, patient dosing is ongoing in the pivotal ASPIRE Phase 2b clinical trial, which is expected to enroll participants across over 100 sites in the US, Canada, UK, and Europe [1]. This trial is a critical step in determining the drug's efficacy and safety in a larger patient population.

References

Taplucainium discovery and development Nocion Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Taplucainium (formerly NTX-1175, also referred to as NOC-110 in its dry powder inhalation form) is a proprietary molecule classified as a novel, charged sodium channel blocker [1] [2].

Its mechanism of action is distinct from other investigative cough therapies (such as P2X3 antagonists, TRPA1 antagonists, and TRPM8 agonists) that target specific large-pore channels on the cell surface [1]. The following diagram illustrates its targeted mechanism:

G A Inhaled Taplucainium DPI B Open Large-Pore Channels (P2X, TRPV, TRPA, TRPM) A->B Gains Access C Activated/Inflamed Nociceptor B->C D Charged Molecule Trapped Inside C->D Selective Entry E Sodium Channel Blockade D->E Blocks All Sodium Channels F Inhibition of Pathological Cough Response E->F

This unique mechanism allows it to work downstream, selectively silencing the activated nociceptors that are the source of pathological cough signals [1] [3]. The charged nature of the molecule is key to its selectivity and long-acting effect, as it becomes trapped inside the target nociceptors and has minimal off-target activity or systemic exposure [3] [2].

Preclinical and Clinical Development Summary

The following tables summarize the key quantitative data from the preclinical and clinical development of Taplucainium, leading to the ongoing Phase 2b trial.

Table 1: Preclinical and Early Clinical Development Data

Development Stage Key Findings Reference Model / Study Details
Preclinical Complete inhibition of cough response. Significant antitussive effects. Multiple preclinical models of cough [1].
Clinical Phase 1 Favorable safety and tolerability profile. Good preliminary efficacy data. Completed in 2022 [4].

Table 2: Phase 2b ASPIRE Clinical Trial Design (Current Status)

Trial Element Details
Identifier ASPIRE [1] [5]
Design Randomized, double-blind, placebo-controlled [2]
Participants ~325-240 adults with refractory or unexplained chronic cough [1] [2]
Intervention Taplucainium Inhalation Powder (NOC-110) once daily vs. placebo [2]
Primary Outcomes Efficacy, safety, and tolerability [2]
Trial Sites Over 100 sites across the US, Canada, UK, and Europe [2]
Status First patient dosed in the second half of 2024; trial is ongoing [1] [5]

Technical Differentiation and Development Context

The development of Taplucainium is supported by Nocion's broader "nocion" platform technology. The workflow from discovery to clinical development is outlined below:

G A Platform Discovery (Ionized Sodium Channel Blocker) B Lead Optimization (Taplucainium / NTX-1175) A->B C Formulation (Dry Powder for Inhalation - NOC-110) B->C D Preclinical Proof-of-Concept (In vitro & In vivo) C->D E Early Clinical Trials (Phase 1) D->E F Pivotal Clinical Trial (Phase 2b - ASPIRE) E->F

Taplucainium is technically differentiated from other therapeutic classes:

  • Vs. P2X3 Antagonists (e.g., GSK's Camlipixant): Does not target a single, specific receptor. It leverages any open large-pore channel (P2X, TRPV, TRPA, TRPM) for entry, potentially offering broader efficacy in various cough conditions and a different side effect profile [1] [4] [6].
  • Vs. Traditional Local Anesthetics: Its permanent charge prevents passive diffusion into non-target cells (e.g., touch, motor neurons), leading to a targeted effect on inflamed nociceptors and a potentially longer duration of action [3].

The company has secured significant funding, including a $62 million Series B round in March 2024, to advance the Phase 2b trial and prepare for Phase 3 studies [4] [7].

Future Directions and Potential

The "broader mechanism" of Taplucainium forms the basis for its potential investigation beyond chronic cough, including other cough indications such as idiopathic pulmonary fibrosis (IPF) cough and post-infection cough [1] [3]. The platform technology also suggests potential applications in treating conditions related to itch and pain [3].

References

what are nocions charged sodium channel blockers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Basis and Experimental Evidence

The scientific premise builds on decades of research into charged local anesthetics like QX-314. The workflow below illustrates the core mechanism of action for how these charged blockers achieve targeted entry.

G Nociceptor Nociceptive Neuron TRPChannel Activated TRP Channel (e.g., by inflammation) NormalNeuron Normal Neuron Blocker Charged Sodium Channel Blocker Blocker->TRPChannel 1. Pathological Stimulus Opens Pore SodiumChannel Voltage-Gated Sodium Channel (Nav) Blocker->SodiumChannel 3. Binds from Intracellular Side TRPChannel->Blocker 2. Selective Entry Block Intracellular Sodium Channel Block SodiumChannel->Block 4. Use-Dependent Channel Block

Mechanism of charged sodium channel blockers requires pathological activation for targeted entry.

Key experimental evidence supporting this mechanism includes:

  • Proof-of-Concept with QX-314: Early studies demonstrated that co-application of QX-314 with capsaicin (a TRPV1 agonist) selectively silences nociceptors, while having no effect when applied alone [1]. This confirms the requirement for a co-activated "pore" for entry.
  • State-Dependent Block: Intracellular sodium channel blockers exhibit use-dependence, meaning they have higher affinity for and preferentially block sodium channels that are frequently opening (i.e., in hyperactive neurons) [1] [2]. This provides a second layer of selectivity.
  • Validated Screening Assays: Automated patch-clamp protocols (e.g., on QPatch HT) have been developed to specifically identify slow, state-dependent blockers. These assays use long depolarizing pulses to enrich for compounds like phenytoin that bind to inactivated channels, a profile ideal for targeting pathological activity [2].

Therapeutic Rationale for Targeting Nociception

The drive to develop such targeted blockers stems from the central role of specific sodium channel isoforms in pain and sensory pathologies.

Sodium Channel Subtype Role in Nociception Rationale for Targeted Block
Nav1.7 Acts as a "threshold" channel; human genetics shows gain-of-function causes severe pain, while loss-of-function causes indifference to pain [3] [4]. High-value target for inflammatory and neuropathic pain.
Nav1.8 Primarily expressed in peripheral nociceptors; key for action potential propagation in inflammatory and neuropathic pain states [4]. Ideal target for peripherally-restricted, non-addictive analgesics; sparing CNS.
Nav1.9 Modulates excitability in response to inflammatory signals; linked to cold pain and small fiber neuropathy [4]. Potential target for chronic inflammatory pain conditions.

Systemic sodium channel blockers (e.g., lidocaine, carbamazepine) are limited by CNS and cardiac side effects due to lack of subtype selectivity [5] [4]. The Nocion approach aims to achieve spatial control (acting only at diseased tissues) rather than pure subtype selectivity, potentially overcoming a major hurdle in the field.

Research and Development Context

For a researcher, it is critical to situate this approach within the broader pipeline and challenges of sodium channel drug discovery. The table below lists selected sodium channel blockers in development as of 2025.

Drug Candidate Company / Developer Indication (Phase) Key Note
Taplucainium (NOX-001) Nocion Therapeutics Chronic Cough (Phase II) Charged molecule, topical application [6].
Evenamide Newron Pharmaceuticals Neurological Disorders (Phase III) Novel antipsychotic; sodium channel blocker [6].
STC-004 Eli Lilly and Company Not Specified (Phase I) Sodium channel blocker for pain [6].

The field continues to face significant challenges, including:

  • Drug Intolerance: Achieving sufficient target exposure without dose-limiting side effects [4].
  • Insufficient Target Occupancy: For systemically administered selective blockers, particularly for Nav1.7, clinical failure has been attributed to an inability to achieve high enough channel block in humans [4].
  • Off-Target Side Effects: Lack of absolute selectivity can lead to effects on other Nav isoforms in the heart (Nav1.5) or CNS (Nav1.1, Nav1.2, Nav1.6).

Future directions may involve multi-subtype inhibition strategies (e.g., concurrently targeting Nav1.7 and Nav1.8) and improving drug bioavailability and pharmacokinetics [4].

References

Taplucainium Preclinical & Early Clinical Development Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Summary of Findings
Drug Name Taplucainium (formerly NTX-1175) [1]
Company/Developer Nocion Therapeutics [1]
Mechanism of Action Novel, charged sodium channel blocker; a "nocion" that selectively silences activated nociceptors. It enters nociceptors through open large-pore channels (P2X, TRPV, TRPA, TRPM) and blocks sodium channels downstream [1].
Formulation Dry powder for inhalation [1]

| Preclinical Efficacy | • Showed significant antitussive effects in preclinical models of cough [1]. • Demonstrated complete inhibition of cough response in preclinical models [1]. | | Clinical Status | Positive results from preclinical models and three clinical studies supported the initiation of a Phase 2b trial [1]. | | Phase 2b Trial (ASPIRE) | A randomized, double-blind, placebo-controlled study in 240 chronic cough patients. First patient was dosed in the second half of 2024 [1]. | | Reported Safety Profile | Favorable safety profile based on early clinical studies [1]. |

Mechanism of Action and Development Pathway

The following diagram illustrates the unique mechanism of action of Taplucainium and its position in the drug development pathway, as described by Nocion Therapeutics.

G cluster_moa Mechanism of Action (Cell Level) Input Inflammatory Stimulus (Cough Trigger) Pores Large-Pore Channels (P2X, TRPV, TRPA, TRPM) Input->Pores Opens NaChannel Sodium Channel (Nav) Pores->NaChannel Activates Output Pathological Cough Signal NaChannel->Output Fires Drug Taplucainium (Charged Molecule) Drug->Pores Enters through Drug->NaChannel Blocks Preclinical Preclinical Models ClinicalEarly Early Clinical Studies (n=3) Preclinical->ClinicalEarly Favorable Safety & Efficacy Phase2b Phase 2b (ASPIRE) (n=240) ClinicalEarly->Phase2b Supported Initiation

Taplucainium's pathway from cellular mechanism to clinical development.

References

Taplucainium molecular target nociceptors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target and Mechanism of Action

Taplucainium, also known as NOC-110, belongs to a class of drugs called charged sodium channel blockers or "nocions" [1]. Its mechanism is designed for selectivity, targeting only neurons that are actively firing due to pathology.

The table below summarizes its core molecular and mechanistic properties:

Property Description
Primary Molecular Target Sodium channels within activated nociceptors [1]
Therapeutic Class Charged sodium channel blocker ("nocion") [1]
Key Mechanism Selectively enters nociceptors via large pore channels (P2X, TRPV, TRPA) open during inflammation or activity. Once inside, it blocks sodium channels to inhibit neuron firing [1].
Key Differentiator Due to its charged nature, it has minimal effect on silent (non-activated) neurons, potentially reducing off-target effects and systemic exposure [1].
Administration Dry powder for inhalation [1]
Current Indication Refractory or unexplained chronic cough (in Phase 2b trials) [1]

The Role of Nociceptors and Large Pore Channels

To understand taplucainium's action, it's helpful to know the key players involved. The diagram below illustrates the proposed mechanism by which taplucainium selectively enters and silences an activated nociceptor.

G cluster_nociceptor Activated Nociceptor (e.g., in airways) Taplucainium Taplucainium (Charged Molecule) PoreChannel Large Pore Channel (e.g., P2X3, TRPV1, TRPA1) Taplucainium->PoreChannel 1. Entry Path SodiumChannel Voltage-gated Sodium Channel PoreChannel->SodiumChannel Taplucainium enters & blocks Silence Silenced Signal (No Cough/Pain) SodiumChannel->Silence 2. Signal Inhibited Nociceptor Activated Nociceptor

Proposed mechanism of taplucainium for selective nociceptor silencing.

  • Nociceptors: These are specialized peripheral sensory neurons that detect and transmit signals for pain, itch, and cough from the body to the central nervous system [2] [3]. In chronic conditions, they can become pathologically hyperactive.
  • Large Pore Channels: These are ion channels on the nociceptor's surface that open in response to inflammatory signals or other noxious stimuli [1]. Unlike other investigational therapies that target a single specific channel (like P2X3 antagonists), taplucainium's key innovation is its ability to exploit any open large pore channel (including P2X, TRPV, and TRPA) to gain entry into the neuron [1]. This broader entry mechanism could potentially lead to greater efficacy across different patient populations.

Experimental and Target Identification Context

While a specific clinical protocol for taplucainium is not detailed in the public search results, the broader field of target identification for novel small molecules relies on established experimental methodologies. The workflow for identifying a drug's protein target often follows the path below, which would be consistent with the type of research underpinning taplucainium's development.

G Start Phenotypic Observation (e.g., antitussive effect) ChemProbe Design Chemical Probe (e.g., with affinity tag) Start->ChemProbe Incubation Incubate with Cell Lysate or Live Cells ChemProbe->Incubation Purification Affinity Purification (e.g., using Streptavidin Beads) Incubation->Purification Analysis Protein Separation & Identification (SDS-PAGE & Mass Spectrometry) Purification->Analysis Validation Target Validation (e.g., in vitro binding, functional assays) Analysis->Validation List of Candidate Binding Proteins ConfirmedTarget Confirmed Molecular Target Validation->ConfirmedTarget

General workflow for identifying a small molecule's protein target.

Two primary experimental approaches are commonly used for this purpose [4]:

  • Affinity-Based Pull-Down Methods: This involves chemically modifying the investigational small molecule (like taplucainium) by attaching an affinity tag (e.g., biotin) or immobilizing it on solid beads. This "bait" is then incubated with a solution of proteins (a cell lysate). Proteins that bind to the bait are subsequently purified, separated via gel electrophoresis, and identified using mass spectrometry [4].
  • Label-Free Methods: These techniques, such as cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS), detect target engagement without requiring chemical modification of the small molecule. They work by measuring changes in the protein's physical properties (e.g., thermal stability or protease susceptibility) upon binding to the drug [4].

References

Taplucainium research and development overview

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium R&D Overview

The table below summarizes the core details of Taplucainium's development status:

Development Aspect Details
Generic Name Taplucainium (formerly NTX-1175) [1]
Therapeutic Class Charged Sodium Channel Blocker ("nocion") [1]
Lead Indication Refractory or Unexplained Chronic Cough [2]
Current Phase Phase 2b (as of November 2024) [2]
Mode of Action Selective silencing of activated nociceptors [1]
Route of Administration Inhalation (Dry Powder) [1] [3]
Key Clinical Trial ASPIRE (Phase 2b), 240-325 patients, randomized, double-blind, placebo-controlled [1] [2]

Proposed Mechanism of Action and Signaling Pathway

Taplucainium's proposed mechanism is designed to selectively target and silence overactive cough neurons (nociceptors) with minimal off-target effects [1]. The diagram below illustrates this proposed signaling pathway and drug action.

G cluster_external External Stimuli cluster_channels Large Pore Channel Activation cluster_neuron Sensory Neuron (Nociceptor) A Irritants/Inflammation B P2X/TRPV/TRPA Channels Open A->B Triggers C Nau1d17 Channel Activation B->C Depolarization D Action Potential & Cough Signal C->D Initiates F Pathological Cough Response D->F Causes E Taplucainium Inhalation Powder E->B Enters through E->C Blocks

Proposed pathway: irritants activate large pore channels, allowing Taplucainium entry to block sodium channels and inhibit cough signals.

This proposed mechanism suggests Taplucainium acts downstream of specific irritant sensors. By entering through any activated large-pore channel (P2X, TRPV, TRPA), it may potentially offer a broader antitussive effect compared to drugs targeting only one pathway [1].

Developmental Timeline and Evidence

The development of Taplucainium is supported by preclinical and clinical data, leading to its current Phase 2b trial.

G Preclinical Preclinical Studies Phase1 Phase 1 Trials Preclinical->Phase1 Complete Inhibition in Preclinical Models Phase2a Phase 2a Trials Phase1->Phase2a Favorable Safety Profile Phase2b Phase 2b (ASPIRE) Initiated H2 2024 Phase2a->Phase2b Preliminary Efficacy Future Phase 3 / NDA Phase2b->Future

Taplucainium development progression from preclinical studies to ongoing Phase 2b trial.

  • Preclinical Evidence: In preclinical models of cough, Taplucainium demonstrated complete inhibition of the cough response [1].
  • Clinical Safety: Three early-stage clinical studies have reported a favorable safety and tolerability profile, with minimal local off-target effects or systemic exposure [1].
  • Ongoing Trial (ASPIRE): This Phase 2b study is investigating the efficacy, safety, and tolerability of once-daily Taplucainium Inhalation Powder (NOC-110). The trial plans to enroll approximately 325 patients across over 100 sites in the US, Canada, UK, and Europe [1] [2].

Differentiation and Development Rationale

Taplucainium's profile highlights several key points for researchers:

  • Novel Targeting Strategy: As a charged molecule, it is designed to be selectively taken up by and silence overactive neurons involved in pathological cough, while potentially sparing normally functioning tissue [1].
  • Broad-Spectrum Potential: Its proposed mechanism of entering through multiple large-pore channels may make it effective across various cough triggers, unlike more specific receptor antagonists [1].
  • Addressing Unmet Need: Chronic cough, particularly refractory or unexplained chronic cough, affects a significant patient population (over 8 million annually in the U.S. alone) and often lacks effective treatments, underscoring the potential clinical impact of this program [2].

References

Taplucainium selective silencing activated nociceptors

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium Profile and Proposed Mechanism of Action

Table 1: Taplucainium Drug Profile Summary

Attribute Description
Drug Name Taplucainium (formerly NTX-1175)
Company Nocion Therapeutics
Drug Class Charged sodium channel blocker ("nocion")
Proposed Mechanism Selective silencing of activated/inflamed nociceptors
Current Indication Refractory or unexplained chronic cough
Development Status Phase 2b clinical trial (ASPIRE study) [1] [2]

Taplucainium is a proprietary molecule formulated into a dry powder for inhalation. Its proposed mechanism involves selective entry into activated nociceptors and inhibition of sodium channels responsible for initiating pathological signals [1] [2].

The proposed workflow for Taplucainium's selective action can be visualized as follows:

G InflamedTissue Inflamed Tissue LargePoreChannels Large-Pore Ion Channels (P2X, TRPV1, TRPA1) InflamedTissue->LargePoreChannels Releases inflammatory mediators Nociceptor Activated Nociceptor LargePoreChannels->Nociceptor Becomes tonically active and permeable SodiumChannels Voltage-Gated Sodium Channels (NaV) Nociceptor->SodiumChannels Fires pathological signals Silencing Silencing of Nociceptor (Inhibition of Action Potentials) SodiumChannels->Silencing Taplucainium Taplucainium Taplucainium->LargePoreChannels Enters through large pores Taplucainium->SodiumChannels Blocks from inside

Proposed selective entry and silencing mechanism of Taplucainium.

Preclinical and Clinical Development Data

Table 2: Key Preclinical and Clinical Findings

Data Type Key Finding Implication
Preclinical Efficacy Complete inhibition of cough response in models [1] Strong proof-of-concept for antitussive effect
Supporting Preclinical QX-314 (similar molecule) reversed colitis-induced visceral pain [3] Validates mechanism for pain in inflammation
Phase 1 Safety Favorable safety and tolerability profile in three clinical studies [1] Supports continued clinical development
Clinical Trial Phase 2b (ASPIRE) ongoing in 240 chronic cough subjects [1] [2] Pivotal trial to determine efficacy

Scientific Context and Therapeutic Rationale

Taplucainium's design is grounded in understanding nociceptor biology and sodium channel function.

  • Nociceptor Background: Specialized peripheral sensory neurons alert to potentially damaging stimuli by detecting extremes in temperature, pressure, and injury-related chemicals [4]. Many nociceptors are polymodal (responding to multiple stimulus types) and their activity is modulated by inflammatory mediators [4] [5].
  • Sodium Channel Complexity: Nociceptor excitability relies on multiple voltage-gated sodium (NaV) channel subtypes (including NaV1.7 and NaV1.8). Research shows nociceptors can achieve similar excitability using different NaV channel combinations, a principle known as degeneracy [6]. This complexity may explain why highly selective NaV1.7 inhibitors have faced clinical challenges, as blocking one subtype can be compensated by others [6].
  • The Rationale for a Broader Mechanism: Unlike inhibitors targeting a single channel (e.g., P2X3 antagonists), Taplucainium's proposed mechanism does not depend on a single channel type. It is designed to enter through any pathologically activated large-pore channel (P2X, TRPV1, TRPA1), potentially offering broader efficacy where redundant pathways drive disease [1] [2].

The relationships between chronic pain states, intracellular pathways, and proposed Taplucainium action are complex.

G ChronicPain Chronic Pain State InflammatoryMediators Inflammatory Mediators ChronicPain->InflammatoryMediators Promotes IntracellularPathways Intracellular Signaling Pathways (PKC, PKA, MAPK) InflammatoryMediators->IntracellularPathways Activates ChannelExpression Altered Channel Expression/ Activation (e.g., TRPV1, NaVs) IntracellularPathways->ChannelExpression Causes NociceptorHyperactivity Nociceptor Hyperactivity ChannelExpression->NociceptorHyperactivity Leads to NociceptorHyperactivity->ChronicPain Sustains TaplucainiumNode Taplucainium TaplucainiumNode->NociceptorHyperactivity Targets and Silences

Proposed interaction of Taplucainium with chronic pain pathways.

Future Directions and Considerations

The proposed "nocion" mechanism could be applicable beyond chronic cough. Preclinical evidence suggests that silencing TRPV1-expressing fibers attenuates visceral hypersensitivity and pain in models of inflammatory bowel disease (IBD) [3]. This indicates potential for treating abdominal pain in conditions like IBD.

A key consideration is that the therapeutic effect of Taplucainium is hypothesized to be state-dependent. It is designed to preferentially silence neurons that are actively firing and have permeable, "large-pore" channels open, which is more likely to occur in pathological states [1] [3]. This could potentially limit its effects on normally functioning neurons, aiming for a better side-effect profile.

References

Taplucainium experimental protocols chronic cough

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Development

Table 1: Taplucainium (NTX-1175) Profile Summary

Feature Description
Drug Name Taplucainium (formerly NTX-1175) [1]
Company Nocion Therapeutics [1]
Therapeutic Class Charged sodium channel blocker; "nocion" [1]
Proposed Mechanism Selective silencing of activated nociceptors; enters through various large pore channels (P2X, TRPV, TRPA, TRPM) to block sodium channels [1]
Administration Dry powder for inhalation [1]
Indication Refractory or Unexplained Chronic Cough (RCC/UCC) [1] [2]
Development Status Phase 2b (as of July 2024) [1]

Table 2: Key Clinical Trial and Preclinical Data

Aspect Findings / Details
Preclinical Efficacy "Complete inhibition of cough response" in models [1].
Clinical Safety "Favorable safety profile" in three early-stage clinical studies [1].
Phase 2b (ASPIRE) Design Randomized, double-blind, placebo-controlled trial in 240 subjects with chronic cough [1].
Primary Endpoint Not explicitly stated in available sources; likely based on cough severity/frequency.
Key PRO Instrument Cough Severity Diary (CSD): A validated, 7-item daily diary measuring frequency (3 items), intensity (2 items), and disruption (2 items) on a 0-10 scale. A reduction of ≥1.3 points is considered a clinically meaningful improvement [3].
Other PROs Used Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), Patient Global Impression of Change (PGIC) [3].
Funding $62 Million Series B financing (March 2024) to advance Phase 2b trial and prepare for Phase 3 [2].

Proposed Mechanism of Action and Workflow

The following diagrams illustrate the proposed mechanism of Taplucainium and the general workflow of its key clinical trial.

G cluster_neuron Nociceptor (Sensory Neuron) cluster_effects Physiological Outcome node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green Irritants Irritants/Inflammation LargePoreChannels Large Pore Channels (P2X3, TRPA1, TRPV1) Irritants->LargePoreChannels Activates SodiumChannel Voltage-Gated Sodium Channel LargePoreChannels->SodiumChannel Depolarization ActionPotential Action Potential (Neuron Firing) SodiumChannel->ActionPotential CoughSuppression Suppressed Cough Response SodiumChannel->CoughSuppression Inhibition prevents CoughSignal Cough Signal to Brain ActionPotential->CoughSignal Drug Inhaled Taplucainium Drug->LargePoreChannels Enters through DrugInCell Enters Cytosol DrugInCell->SodiumChannel Blocks

Proposed Mechanism of Taplucainium in Chronic Cough

This mechanism highlights Taplucainium's key differentiator: its ability to enter neurons specifically through pathologically activated large pore channels, leading to a targeted suppression of the cough signal [1].

G node_screening node_screening node_baseline node_baseline node_randomize node_randomize node_intervention node_intervention node_assessment node_assessment Start Patient Identification & Initial Screening Criteria Key Inclusion Criteria: • Chronic Cough (≥1 year) • Refractory/Unexplained • Cough Severity VAS ≥40 mm Start->Criteria Baseline Baseline Assessments Criteria->Baseline Assess1 • Cough Severity Diary (CSD) • Leicester Cough Questionnaire (LCQ) • Objective Cough Frequency Baseline->Assess1 Establishes   Randomize Randomization (N=240) Assess1->Randomize Group1 Group 1: Taplucainium Randomize->Group1 Group2 Group 2: Placebo Randomize->Group2 Treatment Treatment Period (Double-Blind) Group1->Treatment Group2->Treatment Endpoint Primary Endpoint Assessment (Change in CSD Score) Treatment->Endpoint e.g., Week 4/12 Safety Safety Monitoring Treatment->Safety Ongoing

ASPIRE Phase 2b Clinical Trial Workflow

Application Notes for Researchers

  • Differentiated Mechanism: Taplucainium's broad entry mechanism via multiple large pore channels (P2X, TRPV, TRPA, TRPM) and downstream sodium channel blockade may offer efficacy in a wider patient population compared to therapies targeting single receptors like P2X3 antagonists [1] [2].
  • Targeted Delivery: The charged nature of the molecule and inhaled route are designed for localized lung action with minimal systemic exposure, potentially reducing off-target effects [1].
  • Endpoint Selection: The Cough Severity Diary (CSD) is a critical, FDA-aligned PRO for cough severity trials. A ≥1.3-point reduction in the mean weekly CSD total score is a validated benchmark for defining clinically meaningful improvement [3].
  • Competitive Landscape: Note that Taplucainium is developing in a competitive space, with GSK's P2X3 antagonist (expected Phase 3 results in 2025) being a key candidate to watch [2].

Missing Information and Next Steps

It is important to note that specific experimental protocols for preclinical studies (e.g., animal models of cough, electrophysiology assays) and early-phase clinical trials (Phase 1) are not detailed in the public domain.

  • Checking Clinical Trial Registries: Search for the official record of the "ASPIRE" trial (NCT number) on databases like ClinicalTrials.gov. The protocol synopsis often contains extensive methodological detail.
  • Monitoring for Publications: As the Phase 2b trial concludes, look for peer-reviewed publications that will provide full results and detailed methods.
  • Reviewing Conference Abstracts: Scientific meetings (e.g., American Thoracic Society) may present additional data and methodological insights.

I hope these structured application notes provide a solid foundation for your work. Would you like a more detailed breakdown of the clinical outcome assessments, such as the specific items and scoring of the Cough Severity Diary?

References

Application Notes: Taplucainium (NOC-110)

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium (formerly NTX-1175) is an investigational drug candidate from Nocion Therapeutics, representing a novel class of charged sodium channel blockers known as "nocions" [1]. Its primary indicated use is for the treatment of refractory or unexplained chronic cough [1].

  • Novel Mechanism of Action: Unlike other investigative cough therapies like P2X3 antagonists that target a single specific pathway, taplucainium's mechanism is broader. It is a charged molecule formulated as a dry powder for inhalation [1]. Once inhaled, it enters target neurons (pulmonary nociceptors) through any open large pore channel, including P2X, TRPV, and TRPA channels [1]. Upon entry, it blocks sodium channels, thereby silencing the pathological cough response at its source [1].
  • Selectivity for Activated Nociceptors: A key feature of its mechanism is its proposed selectivity for activated or inflamed nociceptors. This selectivity is intended to provide efficacy while minimizing local off-target effects and systemic exposure, potentially leading to a reduced side-effect profile [1].
  • Therapeutic Rationale for Cough and Itch: The rationale for using a charged sodium channel blocker in both cough and itch conditions lies in the shared neurobiology of these sensations. Both are mediated by small-diameter sensory nerve fibers (C-fibers and Aδ-fibers) [2]. Upon activation, these fibers release neuropeptides that can lead to neurogenic inflammation, which is implicated in the development of chronic conditions [2]. Silencing these hyperactive neurons is a logical therapeutic strategy for both domains.

Quantitative Data Summary

The table below summarizes the key quantitative and descriptive data available from the ongoing clinical development of Taplucainium.

Parameter Details
Developmental Status Phase 2b (ASPIRE trial) [1]
Molecular Class Charged sodium channel blocker ("nocion") [1]
Dosage Form Inhalation Powder [1]
Primary Indication Refractory or Unexplained Chronic Cough [1]
Clinical Trial Design Phase 2b, randomized, double-blind, placebo-controlled study [1]
Planned Enrollment ~325 patients [1]
Trial Geography Over 100 sites across the US, Canada, UK, and Europe [1]
Patient Population Adults with refractory or unexplained chronic cough [1]

Proposed Experimental Protocols

Given the absence of public, detailed preclinical protocols for Taplucainium, the following are generalized protocol frameworks for key experiments based on its described mechanism and clinical application.

Protocol 1: In Vitro Electrophysiology Assay for Sodium Channel Blockade
  • Objective: To characterize the potency and use-dependent blockade of sodium channels by Taplucainium in recombinant cell lines.
  • Materials:
    • HEK293 or CHO cells stably expressing human Nav1.7, Nav1.8, or other relevant sodium channel isoforms.
    • Whole-cell patch-clamp rig.
    • Taplucainium and control compounds (e.g., lidocaine).
  • Methodology:
    • Maintain cells in standard culture conditions.
    • Establish whole-cell configuration. To assess use-dependence, hold the cell at a resting potential (e.g., -120 mV) and apply a train of depolarizing pulses (e.g., 10 Hz for 100 pulses).
    • Apply Taplucainium cumulatively (e.g., 1 nM - 100 µM) to the extracellular solution during the pulse train.
    • Measure the peak sodium current amplitude before and after drug application at each concentration.
    • Analyze the data by plotting the percentage of block against drug concentration to generate an IC50 value. Note the increase in block with successive pulses as evidence of use-dependence.
Protocol 2: In Vivo Efficacy Model of Citric Acid-Induced Cough
  • Objective: To evaluate the antitussive efficacy of inhaled Taplucainium in a conscious guinea pig model.
  • Materials:
    • Male Dunkin-Hartley guinea pigs.
    • Aerosolized citric acid solution (0.2-0.4 M).
    • Plethysmograph chamber for cough recording.
    • Taplucainium inhalation powder and vehicle control.
    • Ultrasonic nebulizer for dosing.
  • Methodology:
    • Pre-screen animals for cough response to citric acid.
    • Randomize responders into treatment groups (Vehicle, Taplucainium low/high dose, positive control).
    • Administer the treatment via inhalation to conscious, restrained animals using the nebulizer.
    • At a predetermined time post-dosing (e.g., 30, 60, 120 minutes), place the animal in the plethysmograph chamber and expose it to an aerosol of citric acid for a set period (e.g., 10 minutes).
    • Record the number of coughs, identified by characteristic airflow and sound signatures.
    • Statistically compare the mean number of coughs between treatment groups to determine efficacy and duration of action.

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of Taplucainium and a generalized experimental workflow.

Diagram 1: Taplucainium's Proposed Mechanism of Action

This diagram visualizes how Taplucainium is described to selectively silence activated nociceptors involved in the cough reflex [1].

Mechanism Taplucainium selectively blocks sodium channels in activated nociceptors InhaledDrug Inhaled Taplucainium LargePore Open Large Pore Channel (P2X3, TRPV1, TRPA1) InhaledDrug->LargePore ActiveNeuron Activated/Inflamed Nociceptor LargePore->ActiveNeuron Preferential Entry InactiveNeuron Inactive Nociceptor InactiveNeuron->LargePore Fewer Open Channels NaChannel Voltage-Gated Sodium Channel ActiveNeuron->NaChannel Blockade Channel Blockade (Silenced Activity) NaChannel->Blockade CoughOutput Suppressed Cough Signal Blockade->CoughOutput

Diagram 2: Generalized In Vivo Cough Study Workflow

This flowchart outlines the key steps in a standard protocol for evaluating an antitussive agent in an animal model, as described in the proposed protocols section.

Workflow General in vivo cough efficacy study workflow Start Animal Acquisition & Acclimatization Screen Pre-screen for Cough Response Start->Screen Randomize Randomize into Groups Screen->Randomize Treat Administer Treatment (Inhalation) Randomize->Treat Challenge Citric Acid Challenge in Plethysmograph Treat->Challenge Record Record & Count Coughs Challenge->Record Analyze Statistical Analysis of Results Record->Analyze

Key Considerations for Researchers

For scientists in drug development, the following points are worth noting:

  • Differentiating Mechanism: The broad mechanism of action via multiple large-pore channels could be a key differentiator from other targeted therapies, potentially leading to efficacy in a wider patient population or in various cough etiologies [1]. This hypothesis, however, requires validation in clinical trials.
  • Clinical Trial Landscape: The ongoing Phase 2b ASPIRE trial (NCT number not provided in search results, but likely registered on ClinicalTrials.gov) is the primary source for future efficacy and safety data. Monitoring its results will be critical for assessing the drug's potential [1].
  • Expansion into Other Indications: The foundational science indicates that the "nocion" platform targets activated nociceptors involved in multiple neurogenic conditions. While the current focus is on chronic cough, the company's research also mentions potential applications in itch and pain, suggesting that positive data in cough could signal future expansion into these related therapeutic areas [1].

References

Taplucainium dry powder inhalation technique

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Taplucainium (NOC-110)

Taplucainium (formerly NTX-1175) is an investigational drug in clinical development. The table below summarizes its core characteristics based on current public information.

Attribute Description
Drug Name Taplucainium (NOC-110) [1] [2]
Therapeutic Class Novel, charged sodium channel blocker ("nocion") [1] [3]
Mechanism of Action Charged molecule that enters nociceptors via open large-pore channels (P2X, TRPV1, TRPA1); inhibits sodium channels to silence activated nociceptors [1].
Indication Refractory or unexplained chronic cough [1] [3]
Formulation Dry Powder for Inhalation (DPI) [1] [3]
Dosage Form Premetered, capsule-based DPI [1] [4]
Development Status Phase 2b (ASPIRE trial) [1] [2]

Clinical Development and Formulation

The ASPIRE trial is a Phase 2b, randomized, double-blind, placebo-controlled study investigating the efficacy, safety, and tolerability of once-daily Taplucainium Inhalation Powder [1] [3]. The trial is planned to enroll approximately 325 patients at over 100 sites across the US, Canada, UK, and Europe [3] [2].

For formulation, Taplucainium is a premetered dry powder for inhalation, meaning the measured dose is contained within a capsule that the patient loads into the inhaler device [4]. The "pepper-pot" principle is one recognized method for the accurate dispensing of powders into such capsules, which requires specialized equipment to handle low powder weights and strict environmental controls to ensure powder flowability and dose reproducibility [4].

Mechanism of Action and Cough Reflex Pathway

The following diagram illustrates the proposed mechanism of Taplucainium and its role in inhibiting the chronic cough reflex.

Taplucainium_Mechanism Taplucainium Mechanism of Action in Chronic Cough InflammatoryCues Inflammatory Cues (e.g., ATP, Bradykinin) LargePoreChannels Large-Pore Channels (P2X3, TRPV1, TRPA1) InflammatoryCues->LargePoreChannels Activates NociceptorActivation Nociceptor Activation (Sodium Influx) LargePoreChannels->NociceptorActivation Channel Opening CoughSignal Cough Signal to CNS NociceptorActivation->CoughSignal Action Potential PathologicalCough Pathological Cough CoughSignal->PathologicalCough Taplucainium Taplucainium Molecule Taplucainium->LargePoreChannels Enters through SodiumChannelBlock Sodium Channel Blockade Taplucainium->SodiumChannelBlock Blocks SodiumChannelBlock->NociceptorActivation Inhibits CoughInhibition Cough Suppression SodiumChannelBlock->CoughInhibition Leads to

How to Proceed for Detailed Protocols

The information available from public sources is necessarily limited at this stage of clinical development. To acquire the detailed data and methodologies required for robust Application Notes, consider these approaches:

  • Consult Scientific Publications: As the clinical program advances, look for peer-reviewed articles in journals focusing on pulmonary pharmacology, drug delivery, or cough. These will contain the experimental details, full protocols, and quantitative data you need.
  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov often provide detailed study protocols, including inclusion/exclusion criteria, primary and secondary endpoints, and exact dosing regimens once the trial is active and reporting results.
  • Engage with Experts: Attending specialized conferences (like the London International Cough Symposium, where this drug was presented) is an excellent way to connect directly with the developing scientists and gain deeper insights.

References

Taplucainium research applications beyond chronic cough

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium Application Notes & Research Proposals

1. Drug Profile and Core Mechanism of Action Taplucainium (formerly NTX-1175) is a novel, charged sodium channel blocker developed by Nocion Therapeutics. It belongs to a class of compounds termed "nocions," designed to selectively silence activated nociceptors [1] [2].

  • Mechanism: Its permanently charged nature prevents passive absorption. It enters nociceptors specifically through large-pore channels (P2X, TRPV, TRPA, TRPM) that open during inflammation or activation. Once inside, it blocks voltage-gated sodium channels (Naᵥ), inhibiting action potential propagation and signal transmission [1] [2].
  • Key Differentiator: Unlike specific large-pore channel antagonists (e.g., P2X3 antagonists), taplucainium's broader entry mechanism allows it to target a wide range of nociceptor-driven pathologies, irrespective of the specific activating stimulus [2].
  • Safety Profile: The charged structure minimizes off-target effects and systemic exposure, as it cannot easily cross lipid membranes. Preliminary clinical studies report a favorable safety and tolerability profile [2].

2. Proposed Research Applications Beyond Chronic Cough The following table outlines non-chronic cough applications supported by taplucainium's mechanism and early preclinical observations.

Proposed Indication Therapeutic Rationale Research Status & Next Steps
Chronic Pruritus (Itch) Pathological itch is mediated by specific subpopulations of activated nociceptors. Silencing these neurons can inhibit itch signaling without affecting touch sensation. Early preclinical validation; further studies needed to define efficacy in different itch models (e.g., histaminergic vs. non-histaminergic).
Neuropathic & Inflammatory Pain Sodium channel blockers are established analgesics. Taplucainium's targeted action could provide pain relief with reduced CNS side effects (sedation, dizziness) common to systemic agents. Research concept phase. Requires proof-of-concept in standardized pain models (e.g., neuropathic, postoperative).
Other Cough Indications The mechanism is fundamentally antitussive. Its efficacy may extend to other forms of refractory cough, such as those in IPF or chronic bronchitis. Phase 2b trial for chronic cough ongoing [1] [2]. Natural extension to other cough etiologies in future clinical phases.

3. Summary of Quantitative Data The quantitative data from available sources is summarized in the table below.

Data Category Results & Findings Source / Context
Clinical Trial Status Phase 2b (ASPIRE trial) for chronic cough; approx. 325 patients; randomized, double-blind, placebo-controlled. Nocion Announcement (2024) [2]
Preclinical Efficacy "Complete inhibition of cough response" in animal models of cough. Nocion Presentation (2024) [2]
Clinical Safety "Favorable safety profile" observed in three early-stage clinical studies. Nocion Presentation (2024) [2]

4. Detailed Experimental Protocols

Protocol 1: In Vivo Assessment in a Pruritus Model This protocol is designed to evaluate the anti-itch efficacy of taplucainium.

  • Objective: To determine the efficacy and duration of action of taplucainium in suppressing itch-related behaviors in a murine model.
  • Test System: C57BL/6J mice (n=8-12 per group), with models for both histaminergic (chloroquine) and non-histaminergic (Compound 48/80) itch.
  • Formulation & Administration:
    • Drug: Taplucainium (e.g., 0.1%, 0.3% solutions in saline).
    • Vehicle Control: Saline.
    • Positive Control: Topical capsaicin or a systemic antipruritic agent.
    • Dosing: Intradermal injection (20 µL) or topical application (50 µL) to the nape of the neck 30 minutes pre-challenge.
  • Challenge & Measurement:
    • Inject a pruritogen (e.g., 100 µg chloroquine in 20 µL saline) at the treatment site.
    • Record scratching bouts directed at the injection site for 30-40 minutes post-challenge.
  • Data Analysis:
    • Compare the mean number of scratching bouts between drug, vehicle, and control groups using a one-way ANOVA with post-hoc test.
    • A significant reduction (p < 0.05) in the taplucainium group indicates efficacy.

Protocol 2: In Vitro Electrophysiology for Target Engagement This protocol confirms taplucainium's direct mechanism of action on nociceptors.

  • Objective: To verify that taplucainium selectively inhibits the firing of activated, but not resting, nociceptors.
  • Cell System: Ex vivo mouse skin-nerve preparation or cultured human iPSC-derived sensory neurons.
  • Stimulation & Recording:
    • Place the preparation in a recording chamber and superfuse with oxygenated artificial cerebrospinal fluid.
    • Identify nociceptors via mechanical stimulation or response to capsaicin.
    • Apply a pre-treatment superfusate containing a large-pore channel agonist (e.g., ATP for P2X channels) to "open" the pores.
    • Co-apply or sequentially apply taplucainium (e.g., 10 µM) during the agonist challenge.
    • Record action potentials using an extracellular suction electrode.
  • Key Metrics:
    • Baseline Firing Rate: In response to agonist alone.
    • Post-Treatment Firing Rate: In response to agonist plus taplucainium.
    • % Inhibition: Calculate (1 - (Firing_rate_drug / Firing_rate_baseline)) * 100.
  • Data Analysis:
    • Compare firing rates pre- and post-treatment using a paired t-test.
    • Successful target engagement is confirmed by a statistically significant reduction in firing rate only when large-pore channels are activated.

Mechanism and Workflow Visualization

The following diagrams, created with Graphviz, illustrate the drug's mechanism and proposed experimental workflows.

Taplucainium_Mechanism InflammatoryStimulus Inflammatory Stimulus LargePoreChannels Large-Pore Channels (P2X, TRPV, TRPA, TRPM) InflammatoryStimulus->LargePoreChannels Activates Taplucainium Taplucainium Molecule LargePoreChannels->Taplucainium Allows Entry NaChannel Voltage-Gated Sodium Channel (Naᵥ) Inhibition Inhibition NaChannel->Inhibition Nociceptor Nociceptor Activation & Signal Transmission PathologicalOutput Pathological Output (Cough, Itch, Pain) Nociceptor->PathologicalOutput Taplucainium->NaChannel Blocks Inhibition->Nociceptor

Diagram 1: Taplucainium's targeted mechanism of action for silencing activated nociceptors.

Pruritus_Workflow Start Study Start Grouping Randomize Animals (n=8-12/group) Start->Grouping Treatment Administer Treatment (Taplucainium, Vehicle, Control) Grouping->Treatment Challenge Inject Pruritogen (e.g., Chloroquine) Treatment->Challenge Recording Record Scratching Bouts (30-40 minutes) Challenge->Recording Analysis Statistical Analysis (One-way ANOVA) Recording->Analysis End Interpret Efficacy Analysis->End

Diagram 2: Proposed experimental workflow for evaluating taplucainium in a pruritus model.

Key Development Status

It is important to note that while the potential for applications in itch and pain is supported by a strong mechanistic rationale, the current clinical development of taplucainium is squarely focused on chronic cough, with a Phase 2b trial (ASPIRE) ongoing [1] [2]. The proposals for other indications represent promising future research directions rather than confirmed clinical pathways.

References

Taplucainium stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Drug Stability & Storage

Drug stability is a product's ability to retain its chemical, physical, microbiological, and therapeutic properties throughout its shelf life. Stability studies are crucial for determining shelf life, recommended storage conditions, and appropriate packaging [1].

The table below outlines standard stability storage conditions as defined by the International Council for Harmonisation (ICH) guidelines [1] [2].

Study Type Standard Conditions Typical Testing Time Points Primary Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24, 36 months & annually to shelf life end [2] Determine shelf life and recommended label storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 0, 6, 9, 12 months (e.g., 24 months) [1] Bridge conditions if long-term results are borderline; used for subtropical climates [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 0, 3, and 6 months [2] Rapid prediction of stability profile and potential degradation pathways; identify critical quality attributes [1].

Specialized storage conditions are required for sensitive products like biologics, vaccines, and certain chemicals [1] [3]. Common special conditions include:

  • Cold Storage: 2°C to 8°C for biologics and vaccines [1].
  • Freeze Storage: -20°C or -80°C for sensitive biopharmaceuticals and gene therapies [1].
  • Light Protection: Use of amber vials or light-proof containers to prevent photodegradation [1].
  • Low Humidity: For moisture-sensitive products like lyophilized powders [1].

Stability Study Experimental Protocol

The following workflow outlines the key stages in designing and executing a stability study, from protocol creation to final report. This process is based on standard pharmaceutical procedures [2].

Start Start: Develop Stability Protocol A1 Define Purpose & Scope Start->A1 A2 Select Storage Conditions (Long-term, Accelerated, etc.) A1->A2 A3 Define Test Time Points (0, 3, 6, 9, 12, 18, 24... months) A2->A3 A4 Define Test Methods & Acceptance Criteria (Assay, Impurities, Dissolution, etc.) A3->A4 B1 Place Batches on Stability Stations A4->B1 B2 Withdraw Samples at Scheduled Intervals B1->B2 B3 Analyze Samples per Protocol B2->B3 B4 Record Data in Analytical Template B3->B4 C1 Review and Trend Data B4->C1 C2 Assess Against Specifications C1->C2 C3 Prepare Stability Study Report C2->C3 C4 Determine Shelf Life and Storage Conditions C3->C4

Key Protocol Details
  • Protocol Preparation: The Stability Study Protocol is the master document. Its number is typically assigned serially (e.g., SP/001). It must be prepared by the Stability Section Head, checked by a designee, and approved by the Head of Quality [2].
  • Stability-Indicating Methods: The test methods used (e.g., for assay and related substances) must be "stability-indicating," meaning they can accurately detect and measure the active ingredient and its degradation products without interference [2].
  • Sample Orientation: The protocol must define the storage orientation of the product (e.g., upright, on its side) to simulate real-world conditions and evaluate container closure system integrity [2].
  • Forced Degradation Studies: These are conducted to validate the stability-indicating method and identify likely degradation pathways. They involve exposing the drug substance to harsher conditions than accelerated testing [4].

Frequently Asked Questions

Q1: What are the most critical factors affecting drug stability? The primary external factors are temperature, humidity, and light. Internally, stability is affected by the drug's chemical structure, formulation (solid, liquid, injectable), and interactions with the container closure system [1].

Q2: Where can I find the specific storage conditions for my compound? You must consult the Safety Data Sheet (SDS) / Material Safety Data Sheet (MSDS). Critical information on storage temperatures is typically found in Section 7: Handling and storage, and Section 10: Stability and reactivity [3].

Q3: What should I do if my analytical results show a downward trend in assay value over time? A downward trend in assay value indicates a loss of potency. You should first confirm the data's accuracy. If confirmed, this suggests the product is chemically degrading. You must assess if the rate of degradation would cause the product to fall outside acceptance criteria before the end of its proposed shelf life. This may necessitate a shorter shelf life or reformulation [1].

Q4: My liquid formulation shows precipitation after storage at 5°C. What does this mean? This is a physical instability related to the compound's solubility decreasing at lower temperatures. This is a critical quality issue. The protocol should be amended to specify that the product must not be refrigerated, and the formulation may need to be modified to improve solubility or physical stability across the intended storage temperature range [1].

Troubleshooting Guide

Problem Possible Root Cause Recommended Action

| Rapid increase in degradation products under accelerated conditions. | Hydrolysis or oxidation due to sensitivity to moisture or oxygen [1]. | 1. Reformulate with protective excipients (antioxidants). 2. Use improved packaging with a better moisture/oxygen barrier (e.g., blister packs with foil) [1]. | | Discoloration of solid dosage form during long-term storage. | Photodegradation or a Maillard reaction between the API and an excipient [1]. | 1. Package in light-resistant containers [1]. 2. Review and change excipients in the formulation. | | Failure in dissolution test at later time points. | Physical changes in the dosage form, such as hardening or poor disintegration [1]. | 1. Investigate and modify the disintegrant type or concentration in the formulation. 2. Ensure the packaging provides a sufficient moisture barrier. |

References

A Systematic Approach to Assay Development & Validation

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines a 10-step framework for analytical method development and validation, adapted from general guidelines to fit your specific need for Taplucainium [1].

Step Objective Key Considerations for Taplucainium
1. Identify Purpose Define the assay's goal. Is it for release testing, stability studies, or impurity profiling? Link to Taplucainium's Critical Quality Attributes (CQAs).
2. Select Method Choose the analytical technique. Based on the molecule's properties (e.g., HPLC for separation, ELISA for sensitivity). Ensure selectivity for Taplucainium.
3. Identify Method Steps Map the detailed procedure. Visualize all steps from sample preparation to data analysis to identify potential sources of variation [1].
4. Determine Specifications Set acceptance limits. Define Upper and Lower Specification Limits (USL/LSL) based on patient safety and product efficacy requirements [1].
5. Risk Assessment Identify critical variables. Use FMEA to find steps that may influence precision, accuracy, or linearity (e.g., extraction time, pH, temperature) [1].
6. Characterize Method Optimize the procedure. Use Design of Experiments (DOE) to find optimal parameter set points and understand the method's design space [1].
7. Method Validation Prove method suitability. Formally validate parameters like precision, accuracy, and linearity as per ICH Q2(R1) guidelines [1].
8. Define Control Strategy Maintain method performance. Establish procedures for reference materials, system suitability tests, and ongoing monitoring of assay performance [1].
9. Train Analysts Ensure consistent execution. Certify all analysts on the method to minimize operator-to-operator variability [1].
10. Assess Impact Evaluate method robustness. Calculate %Tolerance to ensure measurement error does not lead to excessive product failure rates [1].

Troubleshooting Common Assay Development Issues

Here are some common challenges and steps to resolve them, framed in a Q&A format for a technical support center.

Q1: The Taplucainium peak co-elutes with an impurity or an excipient in my chromatographic assay. How can I improve separation?

  • Potential Cause: The method lacks sufficient selectivity to distinguish Taplucainium from other components in the sample matrix.
  • Troubleshooting Steps:
    • Modify Mobile Phase: Adjust the pH, buffer concentration, or the ratio of organic to aqueous solvent.
    • Consider Column Type: Try a different column chemistry (e.g., C8 vs. C18, or a different manufacturer).
    • Adjust Temperature: Optimize the column temperature to improve peak resolution [2].
    • Verify Peak Purity: Use a diode array detector to confirm if the peak is pure or a mixture [2].

Q2: Recovery of Taplucainium from the formulation matrix is low and inconsistent.

  • Potential Cause: The drug is not being fully extracted from the excipients, potentially due to entrapment or binding [2].
  • Troubleshooting Steps:
    • Review Diluent: Ensure the diluent completely dissolves Taplucainium and disrupts any drug-excipient interactions [2].
    • Optimize Extraction: Increase sonication time, use rotary shaking, or cyclomixing to ensure complete extraction [2].
    • Check Efficiency: Confirm that recovery is 100% even at the 150% level of the target concentration to meet validation criteria [2].

Q3: The assay results show high variability between analysts or runs.

  • Potential Cause: The method is not robust, and small, uncontrolled variations in the procedure are leading to large changes in the result [1].
  • Troubleshooting Steps:
    • Tighten Tolerances: Based on the characterization data (Step 6), define strict controls for critical steps (e.g., exact mixing times, precise pH adjustment).
    • Re-train Analysts: Ensure all personnel are trained and qualified using a known reference standard to minimize human error [1].
    • Control Materials: Use consistent, high-quality reference materials and reagents.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the general workflow for developing and validating an analytical method, integrating the steps outlined above.

The flowchart below provides a logical structure for diagnosing and resolving issues during development.

Key Takeaways for Your Project

Since specific data on Taplucainium is unavailable, your development work should be grounded in these general principles:

  • Start with ICH Guidelines: The ICH Q2(R1) guideline is the international standard for validating analytical procedures and should be your primary reference [1].
  • Understand Your Formulation: The extraction process is highly dependent on the formulation matrix (e.g., tablets, capsules, suspension). Tailor your sample preparation accordingly [2].
  • Quantify Method Robustness: Move beyond simple Coefficient of Variation (CV). Use %Tolerance Measurement Error to ensure your method's precision is suitable for the product's specification limits [1].

References

Taplucainium & Pulmonary Delivery: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium (formerly NTX-1175) is a novel, charged sodium channel blocker developed by Nocion Therapeutics. It is specifically designed for pulmonary delivery via a Dry Powder Inhaler (DPI) to treat refractory or unexplained chronic cough [1] [2].

Its unique mechanism involves being inhaled as a charged molecule. Once it reaches the lungs, it enters activated nociceptors (sensory neurons) through any open large-pore channel (such as P2X, TRPV, or TRPA channels). Inside the neuron, it blocks sodium channels, thereby silencing the neurons responsible for initiating the pathological cough reflex [1]. This broad mechanism of action is considered superior to therapies that target only a single specific channel [1].

Key Development & Formulation Parameters

For a DPI formulation of a complex molecule like Taplucainium, specific physicochemical and aerodynamic properties are crucial for success. The tables below summarize the critical quality attributes and common excipients used in DPI development.

Parameter Category Key Attribute Target / Description
Particle Engineering Primary Method Spray Drying [3]
Target Geometric Particle Size 1-3 micrometers [3]
Aerodynamic Performance Critical Measurement Fine Particle Fraction (FPF)
Standard Testing Equipment Next Generation Impactor (NGI), e.g., from Copley Instruments [3]
Dosage Form Format Dry Powder for Inhalation [1]
Clinical Status Current Phase Phase 2b (ASPIRE trial initiated H2 2024) [1]
Excipient Function Purpose Examples
Stabilizer Protect the drug (especially biologics/ sensitive molecules) during spray drying and storage. Sugars (e.g., Trehalose, Mannitol), Amino Acids [3]
Matrix Former Provide bulk and structure to the spray-dried particle. Lactose, Mannitol [3]
Dispersibility Enhancer Improve powder flowability and aerosolization from the device. Phospholipids (e.g., DPPC) [3]

Essential Experimental Protocols

Here are detailed methodologies for two critical experiments in DPI development: determining the Fine Particle Fraction and assessing storage stability.

Protocol 1: Measuring Aerodynamic Performance via Cascade Impaction
  • Objective: To determine the Fine Particle Fraction (FPF), which is the percentage of the emitted dose capable of reaching the deep lung.
  • Equipment: Next Generation Impactor (NGI), High-Performance Liquid Chromatography (HPLC) system or UV spectrophotometer, DPI device (e.g., Plastiape DPI) [3].
  • Method:
    • Apparatus Setup: Assemble the NGI with its collection cups according to the manufacturer's instructions and ensure it is at the specified temperature and humidity.
    • Device Priming: Prepare the DPI containing the Taplucainium powder dose as per the device's instructions for use.
    • Dose Delivery: Activate the DPI, drawing the aerosol through the NGI using a vacuum pump at a calibrated and physiologically relevant flow rate (e.g., 60-100 L/min).
    • Sample Collection: Carefully disassemble the impactor. Collect the drug deposited on each stage of the impactor, the induction port (throat), and the device itself.
    • Quantification: Wash the drug from each part using a suitable solvent. Analyze the solutions using a validated HPLC-UV method to determine the drug mass at each location.
    • Data Analysis: The FPF is calculated as the mass of drug deposited on the stages representing the respirable range (typically stages with cut-off diameters < ~5 μm) divided by the total emitted dose from the device, expressed as a percentage.
Protocol 2: Assessing Storage Stability
  • Objective: To ensure the formulated drug product remains chemically and physically stable throughout its shelf life under intended storage conditions.
  • Equipment: Stability chambers, analytical equipment (HPLC, SDS-PAGE, etc.), filled and packaged DPI devices [3].
  • Method:
    • Study Design: Place filled DPI devices into stability chambers set at various conditions, such as 2-8°C, 25°C/60% relative humidity (RH), and 40°C/75% RH. This is an ICH guideline-based approach.
    • Sampling Schedule: Withdraw devices at predefined time points (e.g., 0, 1, 3, 6, 12, 24, 36 months).
    • Testing Suite: Perform a battery of tests on the retrieved samples:
      • Assay/Potency: HPLC or a bioassay to measure active ingredient strength.
      • Purity/Related Substances: HPLC to detect and quantify degradation products.
      • Physical Properties: Particle size distribution (via laser diffraction), moisture content (e.g., Karl Fischer titration).
      • Aerodynamic Performance: FPF testing (as in Protocol 1) at key intervals to ensure performance is maintained.
    • Acceptance Criteria: The product typically must retain >90-95% potency, meet purity specifications, and maintain its aerodynamic performance throughout the study.

DPI Formulation Development & Troubleshooting Workflow

The following diagram visualizes the core workflow for developing and troubleshooting a Dry Powder Inhaler formulation, from initial particle creation to final product testing.

DPI_Workflow Formulation Design\n(Excipient Selection) Formulation Design (Excipient Selection) Particle Engineering\n(Spray Drying) Particle Engineering (Spray Drying) Formulation Design\n(Excipient Selection)->Particle Engineering\n(Spray Drying) In-Vitro Testing\n(FPF via NGI) In-Vitro Testing (FPF via NGI) Particle Engineering\n(Spray Drying)->In-Vitro Testing\n(FPF via NGI) Stability Study\n(ICH Conditions) Stability Study (ICH Conditions) In-Vitro Testing\n(FPF via NGI)->Stability Study\n(ICH Conditions) Adjust Spray-Dry\nParameters Adjust Spray-Dry Parameters In-Vitro Testing\n(FPF via NGI)->Adjust Spray-Dry\nParameters Low FPF Final Product\n(Quality Control) Final Product (Quality Control) Stability Study\n(ICH Conditions)->Final Product\n(Quality Control) Reformulate/Add\nStabilizer Reformulate/Add Stabilizer Stability Study\n(ICH Conditions)->Reformulate/Add\nStabilizer Instability Adjust Spray-Dry\nParameters->Particle Engineering\n(Spray Drying) Reformulate/Add\nStabilizer->Formulation Design\n(Excipient Selection)

Diagram Title: DPI Development & Troubleshooting Workflow

This workflow illustrates the key stages of DPI development. The red arrows highlight critical feedback loops for troubleshooting:

  • If Fine Particle Fraction (FPF) is too low, you must adjust spray-drying parameters.
  • If the product shows instability during storage, you need to revisit the formulation design, often by adding or modifying stabilizer excipients.

Key Considerations for Your Research

  • Device-Formulation Combination: Remember that the performance of a DPI is a result of the intricate interaction between the powder formulation and the device itself. The device provides the energy to aerosolize the powder, so the formulation must be designed with a specific device in mind [3].
  • Focus on FPF: The Fine Particle Fraction is one of the most critical success factors. A high FPF ensures a sufficient drug dose reaches the deep lung, maximizing efficacy and potentially reducing local side effects in the upper airways [3].
  • Stay Updated on Clinical Progress: Nocion's Phase 2b ASPIRE trial is currently enrolling. Following the results of this and subsequent trials will provide valuable human data on the efficacy and safety of the optimized Taplucainium formulation [1] [2].

I hope this structured technical information provides a solid foundation for your research and development efforts.

References

Taplucainium research limitations and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

This section addresses common procedural and technical questions relevant to a research setting.

  • FAQ 1: Our cell-based assays are showing high variability. What are the first steps we should take?

    • Answer: Begin by investigating two key areas. First, check the health and passage number of your cell lines and ensure consistent passage procedures to maintain genotype and phenotype. Second, verify the preparation and storage conditions of your stock solutions to ensure compound stability. Implement more rigorous positive and negative controls to isolate the variable [1].
  • FAQ 2: We are getting inconsistent results from our HPLC-MS analysis of the compound. How can we improve this?

    • Answer: Inconsistent LC-MS results, especially for complex molecules, can often be traced to sample preparation and instrument calibration. A key troubleshooting step is to minimize alkali metal ion adducts in the mass spectrometer, which broaden peaks and reduce sensitivity. Use plastic instead of glass containers for mobile phases and samples, employ MS-grade solvents, and flush the system with 0.1% formic acid to remove metal ions [2]. Furthermore, always adhere to the core troubleshooting principle of changing only one variable at a time to correctly identify the root cause [2].
  • FAQ 3: What is the most important habit for effective troubleshooting in the lab?

    • Answer: The single most important habit is to change only one thing at a time during a troubleshooting investigation. If you change multiple variables simultaneously and the problem is resolved, you will not know which change was effective. This makes it difficult to diagnose future issues and can lead to unnecessary replacement of functional parts [2].
  • FAQ 4: How should we handle the inherent limitations of our research in our publications?

    • Answer: All studies have limitations, and acknowledging them is a strength. Clearly declare limitations such as a narrow compound scope, restricted methodology, or the use of non-human cell lines in the methodology or conclusion section of your papers. This demonstrates scientific integrity, provides context for your findings, and helps guide future research directions [1].

Troubleshooting Guides

These guides outline common problems, their potential causes, and recommended solutions.

Guide 1: Troubleshooting Analytical Method Variability
Problem Potential Cause Recommended Solution Key Experimental Check
Poor chromatographic separation Column degradation; Mobile phase contamination; Inconsistent solvent preparation Flush and regenerate or replace column; Use fresh, high-purity solvents; Document preparation logs Check system suitability tests against established criteria
Low MS signal intensity Source contamination; Adduct formation; Incorrect calibration Clean ion source; Use additives to control adduct formation [2]; Recalibrate with fresh standards Inspect mass spectra for unusual adduct peaks (e.g., Na+, K+)
High background noise Contaminated sampler; Dirty detector flow cell Clean sample tray and injector; Flush detector flow cell with appropriate solvent Run a blank injection to characterize the background
Guide 2: Troubleshooting Cell-Based Assay Inconsistencies
Problem Potential Cause Recommended Solution Key Experimental Check
High inter-assay variability Unstable compound in solution; Cell passage number too high; Inconsistent seeding density Prepare fresh compound stocks; Use low-passage-number cells; Standardize cell counting protocol Perform a compound stability test by HPLC; Record cell passage details
Low assay signal-to-noise ratio Inoptimal reagent concentration; Incorrect incubation times Titrate reagents to establish a standard curve; Validate and strictly adhere to incubation times Include a positive control with a known reference compound
Significant well-to-well variation Edge effect in microplates; Pipetting inaccuracy Use a microplate with a lid or a humidified chamber; Calibrate and maintain pipettes Visually inspect cells after seeding for uniform confluency

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for troubleshooting experimental inconsistencies, emphasizing the "change one variable at a time" principle. You can adapt this logical structure to your specific Taplucainium experiments.

TroubleshootingWorkflow Start Identify Experimental Inconsistency DefineProblem Define Problem Scope and Symptoms Start->DefineProblem Hypothesis Formulate a Single Testable Hypothesis DefineProblem->Hypothesis ChangeOne Change ONLY ONE Variable Hypothesis->ChangeOne RunExp Run Controlled Experiment ChangeOne->RunExp Analyze Analyze Results RunExp->Analyze ProblemSolved Problem Solved? Analyze->ProblemSolved  Evaluate ProblemSolved->Hypothesis  No Document Document Solution ProblemSolved->Document  Yes End Resume Research Document->End

Diagram 1: Systematic Troubleshooting Workflow

Suggested Methodology for Key Experiments

To complete the framework for your research on Taplucainium, here are standard protocols for two critical types of experiments often required in drug development.

Protocol for Compound Stability Assessment in Buffer

Objective: To determine the stability of Taplucainium in a standard physiological buffer (e.g., PBS at 7.4) over time.

  • Preparation: Prepare a stock solution of Taplucainium in DMSO. Dilute this stock into pre-warmed PBS (pH 7.4) to the desired working concentration in a plastic vial [2].
  • Incubation: Aliquot the solution into several vials. Incubate them at 37°C.
  • Sampling: Remove sample vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: Immediately analyze each sample using a validated HPLC-UV or LC-MS method to quantify the remaining intact Taplucainium.
  • Data Analysis: Plot the percentage of intact compound remaining versus time to determine the degradation half-life.
Protocol for Dose-Response Analysis in Cell Culture

Objective: To evaluate the effect of Taplucainium on cell viability and determine the IC₅₀ value.

  • Cell Seeding: Seed cells into a 96-well plate at a optimized, consistent density and allow them to adhere overnight.
  • Dosing: Prepare a serial dilution of Taplucainium in culture medium. Replace the medium in the wells with the dosing solutions, including a vehicle-only control (0.1% DMSO) and a positive control for cell death.
  • Incubation: Incubate the plate for the determined assay period (e.g., 72 hours).
  • Viability Assay: Add a cell viability assay reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
  • Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.
  • Data Analysis: Normalize the data to the vehicle control, and use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value.

I hope this structured framework provides a solid foundation for your technical support center. You can populate these templates with the specific data and properties of Taplucainium as your research progresses.

References

About Taplucainium and Its Proposed Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium (formerly NTX-1175) is a novel, charged sodium channel blocker in development for chronic cough. The following table summarizes its key characteristics based on available public data [1] [2].

Attribute Description
Drug Name Taplucainium (also referred to as NOC-110 in its inhaled powder form) [1] [2].
Mechanism of Action Novel charged sodium channel blocker; a "nocion" that selectively silences activated nociceptors [1].
Key Differentiator Works downstream by entering nociceptors through any open large-pore channel (P2X, TRPV, TRPA), unlike other therapies targeting a single channel type [1].
Administration Formulated as a dry powder for inhalation [1] [2].
Development Status Phase 2b clinical trial (ASPIRE) ongoing as of July 2024 [1].

The diagram below illustrates the proposed mechanism of action of Taplucainium.

TaplucainiumMechanism Taplucainium Proposed Mechanism InhaledDrug Taplucainium Inhalation LargePoreChannels Large-Pore Channels (P2X, TRPV, TRPA) InhaledDrug->LargePoreChannels Enters through ChargedMolecule Charged Molecule (Nocion) LargePoreChannels->ChargedMolecule Gains access to nociceptors SodiumChannel Sodium Channel Blocked ChargedMolecule->SodiumChannel Blocks CoughOutput Inhibition of Pathological Cough SodiumChannel->CoughOutput Prevents initiation of

General Guidance for Dose-Response Analysis

For a novel mechanism like Taplucainium's, consider these factors when designing or analyzing experiments.

  • Mechanism-Informed Model Selection: Taplucainium does not act through a single, specific receptor in the traditional sense [1]. Standard models like the Log-logistic or Hill equations might not be optimal. Exploring dynamic or mechanistic models that can capture its unique "downstream" silencing action may be more appropriate [3].
  • Account for Non-Monotonicity (Hormesis): Be aware that dose-response relationships are not always monotonic. The phenomenon of hormesis—where a low dose shows an opposite effect to a high dose (e.g., low inhibition, high promotion)—is common in toxicology and biomedicine [3]. Using only S-shaped models might miss this complexity. The Delayed Ricker Difference Model (DRDM) is an example of a dynamic model designed to fit various curve types, including hormetic ones [3].
  • Quantitative Analysis Best Practices
    • Replicate Extensively: The inherent variability in biological systems requires sufficient replicates to ensure the reliability of curve-fitting parameters.
    • Positive Controls: Using a compound with a known effect on the cough response is crucial to validate your experimental system.
    • Precise Dosing: Especially critical for an inhaled dry powder, the accuracy and consistency of dose delivery directly impact the quality of the response data.

Key Considerations for Your Research

Please note that the information available is from company press releases and a database synopsis [1] [2]. The specific, detailed experimental data needed to create troubleshooting guides (e.g., on assay interference, formulation stability, or known off-target effects) are likely contained in proprietary internal documents.

To acquire more specific methodological or troubleshooting information:

  • Monitor for Publications: Keep track of peer-reviewed scientific journals for future publications from Nocion Therapeutics or their academic partners.
  • Check Clinical Trial Registries: The details on ClinicalTrials.gov (identifier not listed in sources but can be searched) may provide some additional procedural insights.

References

minimizing Taplucainium off-target effects research

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium Clinical Development Snapshot

The following table summarizes the key aspects of Taplucainium's development that are foundational to its off-target safety profile.

Aspect Details
Developmental Stage Phase 2b (as of mid-2024) [1] [2]
Mechanism of Action Novel, charged sodium channel blocker ("nocion"); selectively silences activated nociceptors [1] [2]
Administration Route Inhalation (dry powder) [1] [2]
Key Differentiator Restricted Access Design: The charged molecule primarily enters neurons through large-pore channels (P2X, TRPV, TRPA) that are predominantly active on inflamed, disease-state nociceptors. This limits its action on healthy, non-activated neurons [1] [2].
Reported Preclinical/Clinical Profile Complete inhibition of cough in preclinical models; favorable safety profile in early clinical studies [1]

Experimental Protocols for Off-Target Assessment

While specific protocols for Taplucainium are not public, here are detailed methodologies for general off-target profiling, adaptable for drugs with similar mechanisms.

Protocol 1: Proteomic Platform for Off-Target Protein Abundance

This method identifies changes in protein levels resulting from drug treatment, which is useful for detecting off-target effects that lead to protein degradation or altered expression [3].

  • 1. Objective: To comprehensively evaluate the abundance of off-target proteins in response to a therapeutic modality.
  • 2. Cell Line Selection:
    • Use an algorithm to select cell lines that collectively express a broad spectrum of the "Selected Off-Target Proteome" (SOTP), a predefined set of proteins linked to adverse effects via genetic and pharmacological data [3].
    • The goal is to cover ~80% of the SOTP. The original study selected four human cell lines from 932 candidates based on transcriptome data [3].
  • 3. Treatment and Sample Preparation:
    • Culture the selected cell lines and treat them with the drug of interest (e.g., Taplucainium) at relevant concentrations, including a vehicle control.
    • After incubation, lyse the cells to extract intracellular proteins. Also, collect the extracellular media for secretome analysis.
  • 4. Mass Spectrometry (LC-MS/MS):
    • Digest the protein samples into peptides.
    • Analyze the peptides using label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Quantify the identified proteins by comparing spectral counts or peak intensities between treated and control samples [3].
  • 5. Data Analysis:
    • Map the quantified proteins against the predefined SOTP.
    • Statistically analyze the data to identify proteins whose abundance is significantly altered (e.g., using p-value and fold-change thresholds) upon drug treatment [3].

The workflow for this protocol is outlined below.

Start Start Proteomic Workflow CellSelect Select Cell Lines Based on SOTP Coverage Start->CellSelect Treat Treat Cells with Drug and Vehicle CellSelect->Treat Prep Prepare Protein Samples (Cell Lysate & Media) Treat->Prep MS Analyze via Label-Free LC-MS/MS Prep->MS Quant Quantify Protein Abundance MS->Quant Map Map Proteins to Selected Off-Target Proteome (SOTP) Quant->Map Analyze Identify Significantly Altered Proteins Map->Analyze End Off-Target Profile Analyze->End

Protocol 2: Computational Off-Target Safety Assessment (OTSA)

This integrated computational process predicts potential safety-relevant off-target interactions for small molecules early in the drug discovery process [4].

  • 1. Objective: To predict in vitro and in vivo testable off-target binding interactions that may be adverse.
  • 2. Metabolite Prediction:
    • Use software (e.g., MetaSite, Bioclipse) to predict potential Phase I and Phase II metabolites of the parent drug. Combine these with any experimental metabolite data to create a "Meta-List" for profiling [4].
  • 3. Multi-Method Target Prediction:
    • Subject the parent drug and its metabolites to a battery of computational models, including:
      • 2-D Methods: Chemical similarity, Similarity Ensemble Approach (SEA), local QSAR models [4].
      • 3-D Methods: Protein structure-based approaches like molecular docking and binding site similarity search (e.g., 3Decision) [4].
    • Use machine learning models (Artificial Neural Networks, Support Vector Machine, Random Forest) to enhance predictions [4].
  • 4. Data Integration and Scoring:
    • Normalize and combine the scores from the various prediction methods.
    • Set a significance threshold (e.g., a pseudo-score of ≥0.6) to filter high-confidence predictions. Targets predicted by at least 3 out of 6 methods should be prioritized [4].
  • 5. Contextualization and Outcome Prediction:
    • Cross-reference the list of predicted off-targets with tissue-specific gene expression data (e.g., from GTEx) to identify potential target tissues.
    • Use outcome prediction tools to hypothesize the potential biological consequences of the predicted interactions [4].

The workflow for this computational approach is as follows.

Start Start OTSA Workflow Meta Predict Metabolites (Create Meta-List) Start->Meta Screen In Silico Screening (2D Similarity, SEA, QSAR, Docking) Meta->Screen ML Apply ML Models (ANN, SVM, Random Forest) Screen->ML Integrate Integrate & Normalize Scores from All Methods ML->Integrate Filter Apply Threshold (Pseudo-score ≥ 0.6) Integrate->Filter Context Contextualize with Tissue Expression Data Filter->Context Report Generate OTSA Report with Testable Hypotheses Context->Report

FAQs and Troubleshooting Guide

Q1: What is the core design feature of Taplucainium that minimizes its off-target effects? A1: Taplucainium is a charged molecule. Its primary design feature is that it cannot passively cross cell membranes. It is theorized to preferentially enter and block sodium channels only in activated nociceptors (pain and cough sensors) via large-pore channels that open during inflammation. This limits its activity on healthy, resting neurons and reduces systemic side effects [1] [2].

Q2: Our in vitro assays show unexpected cellular toxicity. How can we determine if it's due to off-target binding? A2:

  • Investigation Path:
    • Profile Against a Large Panel: First, screen the compound against a broad panel of purified targets (e.g., receptors, enzymes) to identify potential high-affinity off-target bindings.
    • Employ Proteomics: If no clear target is found, use Protocol 1 (Proteomic Platform). An unexpected change in the abundance of proteins involved in critical cellular processes (like cell cycle or apoptosis) can reveal the mechanism of toxicity that traditional binding assays might miss [3].
  • Troubleshooting Tip: Verify the selectivity of your drug batch. Impurities in synthesis can often cause false positive off-target signals.

Q3: How can we proactively predict off-target effects before conducting expensive in vitro or in vivo experiments? A3:

  • Implement a Computational Workflow: Use Protocol 2 (OTSA Process). This integrated computational framework uses chemical structure and known bioactivity data to predict potential safety-relevant off-targets, providing a prioritized list for experimental validation [4].
  • Consider the "Fizzy" Parameters: The OTSA process has found that compounds with a molecular weight between 300-500, a topological polar surface area (TPSA) of ~200, and a high clogP (≥7) tend to be more promiscuous. Optimizing these properties during lead optimization can reduce off-target risks [4].

References

Taplucainium handling and safety laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Safety & Handling Framework

Since specific information on Taplucainium is unavailable, the following framework is based on standard laboratory safety protocols for handling chemical substances. The cornerstone of this framework is the Safety Data Sheet (SDS), a mandatory document that provides comprehensive safety information [1] [2].

1. Foundational Principle: Consult the Safety Data Sheet (SDS) Before handling any chemical, you must obtain and review its SDS. This document contains critical information for safe handling, which you should use to complete the table below with Taplucainium-specific data [1].

SDS Section Information to Find for Taplucainium Purpose & Action
Section 2: Hazard Identification Hazard classification, signal word, pictograms. Understand risks (e.g., flammable, toxic). Action: Display relevant hazard symbols in work areas.
Section 4: First-Aid Measures Specific instructions for inhalation, skin/eye contact, ingestion. Guide immediate emergency response. Action: Ensure first-aid supplies and protocols are ready.
Section 7: Handling and Storage Safe handling conditions and storage requirements (e.g., temperature, incompatibilities). Prevent accidents during use. Action: Define and enforce standard operating procedures (SOPs).
Section 8: Exposure Controls/PPE Required Personal Protective Equipment (PPE) and engineering controls (e.g., fume hoods). Minimize personnel exposure. Action: Mandate and provide listed PPE (gloves, goggles, lab coats) [2].
Section 9: Physical & Chemical Properties Appearance, odor, boiling/melting point, solubility, reactivity. Inform experimental design and hazard assessment. Action: Use data for risk assessment before starting work.

2. Core Safety Protocols These general protocols should be tailored using information from the Taplucainium SDS.

  • Personal Protective Equipment (PPE): At a minimum, wear appropriate gloves, safety goggles, and a lab coat [2]. The SDS will specify if higher-level protection (e.g., respirators, face shields) is needed.
  • Handling and Storage:
    • Work in a well-ventilated area, preferably a fume hood, especially for volatile or dusty compounds [2].
    • Practice good hygiene: Never eat, drink, or apply cosmetics in areas where chemicals are handled [2].
    • Store properly: Label all containers clearly and store based on compatibility, away from incompatibles like strong acids or oxidizers [2].
  • Spill and Exposure Response:
    • Spills: Immediately alert personnel, evacuate if necessary, and use a spill kit. The SDS provides specific clean-up methods [2].
    • Exposure: Follow first-aid measures in the SDS and seek medical attention immediately [2].

Troubleshooting Guides & FAQs

Based on common laboratory chemical issues, here are hypothetical guides and FAQs for a compound like Taplucainium.

Troubleshooting Common Issues

Problem Potential Cause Investigation & Resolution Steps

| Unexpected reaction or precipitation | Incompatibility with solvent or another reagent; degradation due to improper storage. | 1. Check SDS Section 9 for reactivity and solubility data [1]. 2. Verify storage conditions against SDS Section 7 [1]. 3. Test stability in different solvents on a small scale. | | Compound appears degraded (color change, texture) | Exposure to air, moisture, light, or incorrect temperature. | 1. Review storage requirements in SDS Section 7 [1]. 2. Ensure the container is sealed and desiccated. 3. Consider using an inert atmosphere (e.g., nitrogen/argon) for handling and storage. | | Researcher reports exposure (skin contact, inhalation) | Inadequate PPE; failure to use engineering controls (fume hood); faulty technique. | 1. Immediate Action: Follow SDS Section 4 for first aid and seek medical help [1]. 2. Investigation: Audit SOPs and PPE use. Retrain team on protocols and fume hood use. |

Frequently Asked Questions (FAQs)

  • Q1: Where can I find the Safety Data Sheet (SDS) for Taplucainium?

    • A: The SDS should be provided by the chemical supplier or manufacturer. It is also often available on the supplier's website or through online chemical safety databases [1].
  • Q2: What is the difference between an MSDS and an SDS?

    • A: The Material Safety Data Sheet (MSDS) was the older, non-standardized format. The Safety Data Sheet (SDS) is the newer, internationally standardized version with a consistent 16-section format, as mandated by the Globally Harmonized System (GHS) [1].
  • Q3: How do I safely dispose of Taplucainium waste?

    • A: Consult SDS Section 13: Disposal considerations. All disposal must comply with local, state, and federal regulations. Segregate chemical waste appropriately and use designated containers [2].
  • Q4: What should I do if the SDS for Taplucainium is missing or incomplete?

    • A: Do not handle the chemical. Contact the manufacturer or supplier directly to request the SDS. If it cannot be obtained, treat the substance as highly hazardous and use maximum containment and PPE until its properties are confirmed [3].

Experimental Workflow for Chemical Handling

The diagram below outlines a general decision-making and safety assessment workflow for handling a new chemical in the laboratory.

start Plan Experiment with New Chemical step1 1. Obtain & Review Safety Data Sheet (SDS) start->step1 step2 2. Perform Risk Assessment (Hazards, Exposure, Controls) step1->step2 Understand Hazards step3 3. Define & Document Safe Operating Procedure (SOP) step2->step3 Define Protocol step4 4. Prepare Engineering Controls & PPE step3->step4 Gather Equipment step5 5. Execute Experiment with Established SOPs step4->step5 Safely Proceed step6 6. Properly Dispose of Chemical Waste step5->step6 Clean Up end Experiment Complete step6->end

I hope this structured framework helps you build your technical support center. Once you locate the specific SDS for Taplucainium, you can populate the tables and guides with the precise information needed for safe experimentation.

References

Taplucainium experimental reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

About Taplucainium Taplucainium is a novel, charged sodium channel blocker developed by Nocion Therapeutics. It is formulated as a dry powder for inhalation and is designed to selectively silence activated nociceptors in the cough reflex pathway. Its broader mechanism allows it to enter nociceptors through various open large-pore channels (P2X, TRPV, TRPA), unlike other investigational therapies that target a single specific channel [1] [2].

Current Development Status The drug is currently in the ASPIRE Phase 2b clinical trial, a randomized, double-blind, placebo-controlled study investigating its efficacy, safety, and tolerability in adults with refractory or unexplained chronic cough [1] [2]. This active trial status explains the lack of public, in-depth experimental protocols.

Frequently Asked Questions

Q1: What is the core mechanism of action of Taplucainium, and why is it important for experimental design? A1: Taplucainium is a charged sodium channel blocker. Its key differentiator is that it selectively affects actively firing nociceptors while having minimal local off-target effects or systemic exposure [1]. For researchers designing in vitro or in vivo models, this means that the experimental system must be capable of demonstrating activity-dependent inhibition. The model should involve activated or inflamed nociceptors, not just quiescent ones, to properly assess the drug's effect.

Q2: Our in vivo cough model shows variable efficacy. What are the primary factors we should troubleshoot? A2: Variability in animal models can arise from several sources. While specific data for Taplucainium is not public, general best practices in pre-clinical research highlight critical factors to control for, many of which directly impact reproducibility [3].

You can use the following table to guide your troubleshooting process.

Troubleshooting Area Key Questions to Address Potential Impact on Reproducibility
Model & Dosing Is the cough model appropriately characterized? Is the dosing (route, concentration, timing) optimal and consistent? High; ensures the biological system is relevant and the drug is delivered correctly.
Study Design Was the experiment blinded and randomized? Were positive/negative controls included and did they perform as expected? Critical; prevents conscious and unconscious bias. Controls validate the experiment.
Data & Reagents Were all results reported? Were experiments repeated? Were all reagents (e.g., Taplucainium batches) properly validated? High; selective reporting skews results. Replication and quality control are fundamental.
Statistical Power Was the sample size sufficient to detect a meaningful effect? Was the statistical analysis pre-planned and appropriate? Critical; underpowered studies produce unreliable results that fail in larger, validation studies [3].

Experimental Workflow for Robust Pre-Clinical Assessment

The following diagram outlines a generalized, robust workflow for assessing a compound like Taplucainium in a pre-clinical setting, incorporating key steps to mitigate reproducibility issues.

G Start Start: Hypothesis & Protocol Prep 1. Experimental Preparation Start->Prep blinding Blinding Scheme Prep->blinding randomization Randomization Plan Prep->randomization power Sample Size Calculation Prep->power Execution 2. In-Vivo/In-Vitro Execution Prep->Execution controls Include Controls Execution->controls replication Independent Replication Execution->replication Analysis 3. Data Analysis Execution->Analysis predefined Pre-defined Analysis Plan Analysis->predefined all_data Report All Data Analysis->all_data Decision 4. Interpretation & Decision Analysis->Decision

Diagram: Robust Pre-Clinical Assessment Workflow. This workflow integrates key safeguards like blinding, randomization, and independent replication to enhance the reliability of experimental findings [3].

References

Taplucainium Mechanism and Large-Pore Channel FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Question Detailed Explanation & Mechanism Supporting Data & Context

| What is Taplucainium's primary mechanism of action? | Taplucainium is a charged sodium channel blocker that selectively silences hyperactive nociceptors. It is formulated as a dry powder for inhalation [1] [2]. | Class: Novel, charged sodium channel blocker ("nocion") [1]. Goal: Treat refractory/unexplained chronic cough [1]. | | How does Taplucainium access intracellular nociceptors? | The drug enters pulmonary nociceptors by permeating through various open large-pore channels, including P2X, TRPV, TRPA, and TRPM channels [1] [2]. | Large-Pore Channels: Pathways permeable to ions and metabolites like ATP (>14 Å pore diameter) [3]. Unlike specific antagonists, Taplucainium uses a broader, non-selective portal mechanism [1]. | | What happens after Taplucainium enters the neuron? | Once inside the nociceptor, Taplucainium moves downstream to block voltage-gated sodium channels. This inhibits the initiation of the pathological cough signal [1] [2]. | It specifically targets sodium channels within activated/inflamed nociceptors, minimizing off-target effects on resting neurons [1]. | | What is the key advantage over other investigative cough therapies? | Broader mechanism of action via multiple large-pore channels, unlike P2X3 antagonists targeting a single channel type. Potential for enhanced efficacy across various cough conditions [1] [2]. | P2X3 antagonists target one specific channel. Taplucainium's multi-channel access may result in more consistent and long-lasting antitussive effects [2]. | | What is the current clinical status and supporting evidence? | As of mid-2024, Phase 2b (ASPIRE) clinical trial is ongoing. Positive preclinical results showed complete inhibition of cough response in models and a favorable safety profile in early-stage clinical studies [1] [2]. | Trial Scope: Phase 2b, randomized, double-blind, placebo-controlled. ~325 patients across 100+ sites in the US, Canada, and Europe [1]. |

Experimental Workflow for Investigating Channel Access

For researchers aiming to validate or explore Taplucainium's interaction with large-pore channels, the following experimental workflow outlines key steps from cellular modeling to functional analysis.

G cluster_1 1. In Vitro & Preclinical Modeling cluster_2 2. Functional Analysis cluster_3 3. Data Interpretation & Validation Start Start: Investigate Taplucainium Channel Access A1 Heterologous Expression System ( e.g., Xenopus laevis oocytes ) Start->A1 A2 Transfect with specific large-pore channel isoforms ( e.g., P2X7, Pannexin-1, Connexins ) A1->A2 A3 Measure dye uptake and ionic conductance under varied conditions (Ca2+, voltage) A2->A3 B1 Apply Taplucainium Inhalation Powder A3->B1 B2 Quantify access via: • Fluorescent Dye Permeability • Electrophysiology (Conductance) • ATP Release Assays B1->B2 C1 Analyze isoform-specific access and permeability B2->C1 C2 Employ selective inhibitors to confirm mechanism C1->C2 C3 Translate findings to native cell systems ( e.g., primary cultured astrocytes ) C2->C3 End End: Confirm Mechanism in Physiological Context C3->End

Workflow Overview:

  • In Vitro & Preclinical Modeling: The process begins by establishing a controlled heterologous expression system, such as Xenopus laevis oocytes. This system is transfected with specific large-pore channel isoforms (P2X7, Pannexin-1, Connexins) to study their characteristics in isolation, measuring baseline dye uptake and ionic conductance under different conditions [4].
  • Functional Analysis: Researchers then apply Taplucainium and quantitatively assess its access and activity. Key methodologies include fluorescent dye permeability assays, electrophysiology to measure changes in membrane conductance, and ATP release assays to determine functional impact [4].
  • Data Interpretation & Validation: Data analysis focuses on determining isoform-specific access. Findings are validated using selective inhibitors and, crucially, by translating results from overexpression systems to more physiologically relevant native cell systems, such as primary cultured astrocytes [4].

Troubleshooting Common Experimental Challenges

  • Challenge: Low or undetectable signal in dye uptake assays.

    • Solution: Verify channel functionality in your expression system. As noted in research, channel-mediated transport observed in overexpressing systems may be undetectable in native cells under comparable conditions [4]. Ensure application of the correct activating stimuli (e.g., altering extracellular Ca2+ for connexins, using agonists for P2X7) [4].
  • Challenge: Different results between ionic conductance and dye uptake assays.

    • Solution: This is a known characteristic of some large-pore channels. For instance, Pannexin-2 exhibits ionic conductance but may not show detectable dye uptake [4]. Conduct parallel experiments and interpret each data stream as a specific readout of channel activity.
  • Challenge: Non-specific effects from pharmacological inhibitors.

    • Solution: Be cautious of overlapping inhibitor sensitivity. Brilliant Blue, gadolinium, and carbenoxolone can inhibit multiple large-pore channel types [4]. Where possible, use genetic approaches (knockdown/knockout) to confirm the specific channel's role.

References

P2X3 Antagonists: Mechanism and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

P2X3 receptors are ATP-gated ion channels expressed predominantly on C-fiber and Aδ-fiber primary afferent neurons, which are crucial for pain detection and sensitization [1] [2] [3]. Their selective expression makes them an attractive target for treating chronic pain and afferent sensitization with a potentially lower risk of central nervous system, gastrointestinal, or cardiovascular adverse effects common to other analgesics [1] [3].

  • Role of ATP in Pain: Under pathological conditions like inflammation, injury, or tissue stress, cells release ATP into the extracellular space [2] [3]. This extracellular ATP acts as a key signal for irritation and pain by activating P2X3-containing receptors on sensory nerve endings, leading to neuronal excitation and sensitization [2] [3].
  • Consequences of Receptor Activation: Activation of P2X3 receptors triggers cation influx, depolarizing the neuron and initiating action potentials. With persistent ATP release, this can lead to a lowered threshold for activation, resulting in hyperesthesia (heightened sensitivity) and hyperreflexia (exaggerated autonomic reflexes), which are hallmarks of chronic sensory disorders [2].
  • Mechanism of Antagonism: P2X3 antagonists work by blocking the binding of ATP to the P2X3 receptor, thereby preventing its activation. This inhibition occurs at the peripheral nerve endings and potentially at central terminals in the spinal cord, helping to block inappropriate chronic pain signals at their source [1] [2] [3].

The diagram below illustrates this core mechanism and its physiological consequences.

G cluster_normal Normal Physiological State cluster_pathological Chronic Sensitized State cluster_antagonism Therapeutic Blockade by P2X3 Antagonist ATP1 ATP Release PAN1 Primary Afferent Neuron (PAN) ATP1->PAN1  Binds P2X3   Sensation1 Normal Sensation PAN1->Sensation1  Defensive Pain Signal   Injury Tissue Injury/ Inflammation ATP2 Sustained ATP Release Injury->ATP2 PAN2 Sensitized PAN (Lowered Threshold) ATP2->PAN2  Over-activates P2X3   Symptoms Hyperesthesia & Hyperreflexia (Chronic Pain) PAN2->Symptoms  Inappropriate Signal   Antagonist P2X3 Antagonist PAN3 Primary Afferent Neuron Antagonist->PAN3  Blocks Receptor   ATP3 ATP ATP3->PAN3  Binding Prevented   Block Sensitization Blocked PAN3->Block  Normalized Signaling  

Molecular Mechanisms and Key Experimental Data

Understanding the molecular interactions and experimental approaches is crucial for drug development.

Molecular Basis of P2X3 Antagonism

Structural studies have revealed key details of how ATP and antagonists bind to the human P2X3 receptor [4].

  • Agonist Binding and Channel Gating: Under physiological conditions, ATP is often complexed with divalent cations like Mg²⁺ or Ca²⁺. The hP2X3 receptor has an acidic chamber near the nucleotide-binding pocket that accommodates these divalent ions in a unique "lower mode," enabling channel activation by the ATP-divalent complex [4].
  • Competitive Antagonism: Small-molecule antagonists like A-317491 and TNP-ATP act as competitive antagonists [5]. They bind to the receptor's ATP-binding site, preventing agonist binding and subsequent channel opening. A Markov model analysis of agonist-antagonist interactions at the rapidly desensitizing P2X3 receptor confirmed the competitive nature of these antagonists [5].
  • Unexpected Antagonism from NSAIDs: Research has shown that some non-steroidal anti-inflammatory drugs (NSAIDs), notably diclofenac, are also competitive antagonists of the human P2X3 receptor, albeit with micromolar potency [6]. Molecular dynamics simulation suggests diclofenac interacts with residues in the ATP-binding site, conformationally fixing domains involved in gating to inhibit the receptor [6].
Quantitative Data on Selected P2X3 Antagonists

The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) values for several P2X3 antagonists, illustrating their potency and selectivity.

Antagonist P2X3 Receptor IC₅₀ P2X2/3 Receptor IC₅₀ Key Characteristics & Selectivity Experimental System
A-317491 [7] Potent and selective antagonist; reduced chronic inflammatory and neuropathic pain in rats. N/A (active on P2X3 & P2X2/3) One of the first potent and selective P2X3/P2X2/3 antagonists; insufficient CNS distribution [6]. In vivo rodent pain models [7].
TNP-ATP [5] Acts in a competitive manner. N/A Rapidly reversible, competitive antagonist [5]. Patch-clamp on human P2X3 receptors [5].
Diclofenac [6] 138.2 µM 76.7 µM NSAID; competitive antagonist; weaker inhibition of P2X1, P2X4, P2X7 [6]. Two-electrode voltage clamp (TEVC) on Xenopus oocytes [6].
Flufenamic Acid (FFA) [6] 221 µM (hP2X3) N/A Non-selective ion channel blocker; inhibits hP2X3, rP2X3, and hP2X7 [6]. Two-electrode voltage clamp (TEVC) [6].

Experimental Models and Workflows

Preclinical models are essential for validating the role of P2X3 and testing antagonists.

Key Experimental Models for P2X3 Research
  • Nerve Injury Models: The trigeminal nerve root compression (TNC) model in rats mimics neuropathic pain conditions like trigeminal neuralgia. This model demonstrates that nerve injury leads to an accumulation of macrophages and TNFα in the trigeminal ganglion, which upregulates P2X3 receptor expression in neurons, contributing to mechanical allodynia [8].
  • Inflammatory and Visceral Pain Models: P2X3 antagonists are active in a wide range of models, including inflammatory, visceral, and cancer pain states, where they reduce pain-related behaviors without affecting acute nociception [1] [2] [3].
Example Experimental Workflow

A typical workflow for studying P2X3 antagonists involves in vitro characterization followed by in vivo validation, as outlined below.

G Start 1. In Vitro Characterization A a. Receptor Binding & Potency (e.g., TEVC, Patch-clamp) Start->A B b. Selectivity Profiling (vs. other P2X subtypes) A->B C c. Mechanism of Action (Competitive/irreversible) B->C Mid 2. In Vivo Efficacy Testing C->Mid D a. Animal Model Induction (e.g., TNC, inflammation) Mid->D E b. Drug Administration (P2X3 antagonist) D->E F c. Behavioral Assessment (e.g., mechanical allodynia) E->F End 3. Ex Vivo Analysis F->End G a. Tissue Collection (e.g., DRG, TG) End->G H b. Molecular Analysis (e.g., IHC, protein expression) G->H

Detailed Protocols for Key Experiments:

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This is a standard method for evaluating antagonist potency and mechanism.
    • System: Human P2X3 receptor cDNA is subcloned and expressed in Xenopus laevis oocytes [6].
    • Measurement: Oocytes are voltage-clamped, and agonist (e.g., ATP, α,β-meATP) is applied to activate the receptor, generating an inward current. The antagonist is applied before the agonist to measure inhibition [6].
    • Mechanism Determination: To test for competition, the agonist is applied at increasing concentrations against a fixed antagonist concentration. A rightward shift in the agonist dose-response curve indicates competitive antagonism [6].
  • Assessment of Mechanical Hypersensitivity *In Vivo*: This behavioral test confirms the functional effect of an antagonist in a pain model.
    • Model: Rats with TNC or other nerve injuries [8].
    • Tool: Von Frey filaments of varying stiffnesses are applied to the orofacial skin (e.g., whisker pad) in ascending order [8].
    • Metric: The Mechanical Head-Withdrawal Threshold (MHWT) is determined as the lowest filament force that elicits a withdrawal response in more than three out of five applications. An effective P2X3 antagonist will significantly increase the MHWT, indicating a reduction in allodynia [8].

Future Directions and Clinical Relevance

The development of P2X3 antagonists represents a significant shift in pain management strategy, moving from broad suppression of pain pathways to targeted inhibition of chronic sensitization mechanisms [1] [3]. Several clinical candidates have emerged, showing promise beyond pain:

  • Gefapixant (AF-219): A P2X3 antagonist approved in Japan for refractory chronic cough, validating the target in humans, though taste disturbance is a common side effect [6].
  • Next-Generation Antagonists: Compounds like eliapixant (BAY-1817080) and sivopixant (S-600918) are being developed for chronic cough and pain, with efforts focused on improving selectivity (e.g., for P2X3 over P2X2/3) to minimize taste-related adverse events [6].

References

Taplucainium and Alternative Antitussives at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Taplucainium and other antitussives based on available data.

Drug Name Class / Mechanism Stage of Development / Use Reported Efficacy (vs. Baseline/Comparator) Reported Safety and Tolerability
Taplucainium [1] Charged sodium channel blocker; silences activated nociceptors via large pore channels (e.g., P2X3, TRPV, TRPA). Phase 2b clinical trial for chronic cough. Potentially broad efficacy in various cough conditions; earlier clinical data showed promise. Preclinical/early clinical data suggest minimal local off-target effects and low systemic exposure; comprehensive profile pending Phase 2b results.
Codeine [2] [3] [4] Centrally-acting opioid; suppresses cough center in the brain stem. Marketed, used as an active comparator in clinical trials. 28-29% reduction in nocturnal coughs (15-30 mg t.i.d.) [2]. Known side effects: drowsiness, constipation; potential for addiction; discontinuation due to adverse events reported [2] [3].
Moguisteine [2] Peripherally acting agent (exact mechanism not fully detailed in results). Investigational (studied in 1995). 33% reduction in nocturnal coughs (100 mg t.i.d.); similar improvement to codeine in subjective scores [2]. Appears safe; fewer adverse events reported compared to codeine 30mg in a short-term study [2].
Dextromethorphan [3] Centrally-acting; non-narcotic; mechanism unknown but may inhibit brain stem cough center. Marketed (Over-the-Counter). Information not available in search results. Can increase serotonin levels, risk of drug interactions; generally fewer side effects than narcotics [3].
Benzonatate [3] Peripherally-acting non-narcotic; anesthetizes stretch receptors in lungs and airways. Marketed. Information not available in search results. Side effects may include headache, drowsiness, upset stomach, constipation, and mild skin rash [3].

Mechanisms of Action and Experimental Models

Understanding how these drugs work and how they are tested is key to comparing their profiles.

  • Mechanism of Action: The search results describe several pathways for suppressing cough [4] [5]:
    • Central Suppression: Drugs like codeine and dextromethorphan act directly on the cough center in the medulla oblongata of the brainstem.
    • Peripheral Inhibition: Drugs like benzonatate work by numbing or anesthetizing the cough receptors located in the respiratory passages, preventing them from triggering the cough reflex.
    • Novel Targeted Silencing: Taplucainium represents a new approach. It is a charged molecule that only enters and affects actively firing pain-sensing neurons (nociceptors) in the lungs. It does so by passing through large pore channels (P2X3, TRPV1, TRPA1) that open during inflammation. Once inside, it blocks sodium channels, selectively silencing the neurons responsible for the pathological cough reflex without affecting normal nerve function [1].

The following diagram illustrates these primary mechanisms:

G clusterPeripheral Peripheral Airways CoughStimulus Cough Stimulus (Irritant, Inflammation) PeripheralReceptor Cough Receptor CoughStimulus->PeripheralReceptor CoughCenter Cough Center (Medulla Oblongata) CoughReflex Cough Reflex CoughCenter->CoughReflex AfferentNerve Afferent Nerve Signal PeripheralReceptor->AfferentNerve  Activates AfferentNerve->CoughCenter Taplucainium Taplucainium Taplucainium->AfferentNerve  Blocks Na+ Channels in Activated Nociceptors Benzonatate Benzonatate Benzonatate->PeripheralReceptor  Anesthetizes Codeine Codeine/Dextromethorphan Codeine->CoughCenter  Suppresses

  • Key Experimental Models: The clinical trials and studies cited use standardized methods to evaluate antitussives [1] [2]:
    • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard (e.g., the ongoing Phase 2b ASPIRE trial for Taplucainium and the 1995 study for moguisteine).
    • Patient Population: Adults with refractory, unexplained chronic cough, or cough associated with conditions like COPD.
    • Efficacy Endpoints:
      • Objective Measures: Reduction in the number of coughs per hour (e.g., morning or nocturnal cough counts).
      • Subjective Measures: Patient-completed visual analogue scales (VAS) for cough frequency, intensity, and sleep disturbance; investigator assessments of severity.
    • Safety Endpoints: Monitoring of adverse events, serious adverse events, and treatment discontinuations due to side effects.

Research and Development Context for Taplucainium

  • Current Development Status: Taplucainium is currently in a Phase 2b clinical trial (the ASPIRE study). This means its safety and efficacy are still being evaluated in a larger patient group, and a comprehensive safety profile compared to established drugs is not yet available [1].
  • Promise of a Novel Mechanism: Its proposed mechanism offers a potential advantage: selectively targeting only the overactive nerves involved in the cough reflex. This could lead to effective cough suppression without the systemic side effects (like drowsiness or addiction) associated with centrally-acting drugs [1].
  • Safety Data Limitations: The available information notes "good preliminary safety... from earlier stage clinical work" [1]. However, the full safety database from the ongoing Phase 2b trial is needed for a robust comparison. Post-marketing surveillance (Phase 4) would be required to identify very rare adverse events after potential future approval [6].

A Guide for Further Research

For researchers and professionals, the following steps are recommended to build a complete picture:

  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov are essential for tracking the progress of the Taplucainium (NOC-110) ASPIRE trial and accessing published results when available.
  • Consult Systematic Reviews: Look for meta-analyses that compare the safety and efficacy of different antitussive classes, which can provide a broader perspective on existing treatments.
  • Understand Safety Signal Detection: Be aware that methods like disproportionality analysis used on post-marketing databases are valuable for generating hypotheses about drug safety but are not sufficient for definitive comparative conclusions due to potential biases and confounding factors [6].

References

Taplucainium Profile and Proposed Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium (formerly NTX-1175) is an investigational drug being developed by Nocion Therapeutics for the treatment of refractory or unexplained chronic cough [1] [2].

Its proposed long-lasting effects are based on a novel mechanism of action. Here is a comparison of its approach versus other investigative therapies:

Feature Taplucainium Other Investigative Therapies (e.g., P2X3 antagonists)
Drug Class Novel, charged sodium channel blocker ("nocion") [1] Target-specific antagonists (e.g., P2X3, TRPA1) or agonists (TRPM8) [2]
Primary Target Intracellular sodium channels within activated nociceptors [2] Specific large pore channels (e.g., P2X3 receptor) on the cell surface [1]
Mechanism Enters through any activated large pore channel (P2X, TRPV, TRPA, TRPM) and blocks sodium channels from inside the cell, "silencing" the neuron [1] [2] Binds to and blocks a single, specific receptor type from the outside to inhibit its activation [1] [2]
Theoretical Duration Potential for long-lasting effect due to intracellular action and broader channel access [1] Information not available in search results.
Administration Dry powder for inhalation [1] Information not available in search results.

The following diagram illustrates this unique mechanism and how it theoretically leads to a long-lasting effect:

TaplucainiumMechanism cluster_neuron Activated Nociceptor (Sensory Neuron) LargePore Activated Large Pore Channel (e.g., P2X3, TRPA1) TaplucainiumIntracellular TaplucainiumIntracellular LargePore->TaplucainiumIntracellular SodiumChannel Voltage-gated Sodium Channel Silence Silenced Signal (No Cough Initiated) SodiumChannel->Silence TaplucainiumIntracellular->SodiumChannel Blocks TaplucainiumExtracellular Taplucainium Molecule TaplucainiumExtracellular->LargePore Enters Through CoughTrigger Cough Trigger Signal CoughTrigger->LargePore Activates

Current Clinical Development Status

As of the latest updates in July 2024, Taplucainium is in the clinical development phase for chronic cough [2]:

  • Phase 2b Trial (ASPIRE): A Phase 2b, randomized, double-blind, placebo-controlled study is investigating the efficacy, safety, and tolerability of Taplucainium Inhalation Powder (NOC-110) in adults with refractory or unexplained chronic cough [1] [2].
  • Trial Scale: The study aims to enroll approximately 240 to 325 patients across over 100 sites in the US, Canada, UK, and Europe [1] [2].
  • Recent Milestone: The first patient was dosed in the Phase 2b trial, with positive results from preclinical models and a reported favorable safety profile in earlier clinical studies supporting its advancement [1] [2].

References

Taplucainium broad mechanism TRPV TRPA P2X channels

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium's Broad Mechanism of Action

Taplucainium represents a novel class of charged sodium channel blockers designed to selectively silence hyperactive nociceptors (pain-sensing neurons). Its key differentiator is its broad mechanism of entry and action [1].

Unlike targeted therapies such as P2X3 antagonists, which act on a single specific receptor, Taplucainium is designed to enter nociceptors through any available large-pore ion channel. Once inside, it blocks sodium channels from the inside, which are responsible for initiating the pathological cough signal [1].

The table below summarizes the core mechanistic differences between Taplucainium and other investigative approaches.

Feature Taplucainium (NOC-110) P2X3 Antagonists (e.g., Gefapixant) Traditional Sodium Channel Blockers (e.g., Lidocaine)
Primary Target Intracellular sodium channels P2X3 receptor (extracellular) Sodium channel pore (extracellular)
Mechanism of Action Broad entry via multiple large-pore channels (P2X, TRPV, TRPA); intracellular sodium channel blockade [1] Selective antagonism of the ATP-gated P2X3 receptor [1] Direct, non-selective pore blockade from the outside
Key Channels for Entry TRPV, TRPA, P2X, and other large-pore channels [1] Not applicable (does not require channel entry) Not applicable (does not require channel entry)
Selectivity Selective for activated/inflamed nociceptors with open channels [1] Selective for the P2X3 receptor Non-selective; affects all neuronal activity
Theoretical Advantage Potentially efficacious in various cough etiologies due to broad entry mechanism; targeted delivery may reduce side effects [1] High specificity for chronic cough pathways involving ATP Rapid onset of action
Theoretical Limitation Efficacy dependent on presence and activity of large-pore channels Limited efficacy if other pathways (e.g., TRP channels) drive the cough Lack of selectivity leads to systemic side effects (e.g., cardiac, numbness)

The Role of TRPV, TRPA, and P2X Channels

The TRPV (Vanilloid), TRPA (Ankyrin), and P2X receptor families are critically involved in sensory signaling and the pathogenesis of chronic cough [2] [3] [4].

  • TRPV1 & TRPA1: These are "chemosensory" channels expressed on sensory neurons like vagal C-fibers. They are activated by a wide range of irritants, inflammatory mediators, and cellular damage signals. Their activation in the lungs and airways can trigger the cough reflex. Research shows that their roles are often interdependent, and they can be co-activated by the same stimuli, such as reactive oxygen species (ROS) [3] [4].
  • P2X Receptors (esp. P2X3): These are ionotropic receptors activated by extracellular ATP, a key signaling molecule released during cellular stress, inflammation, and tissue damage. P2X3 receptors are highly expressed on airway sensory nerves, and ATP is a potent tussive (cough-inducing) agent [4].

The following diagram illustrates how these channels interact in sensory nerve activation and how Taplucainium is proposed to intervene.

CoughPathway Sensory Nerve Activation and Taplucainium Mechanism InflammatorySignals Inflammation/Cell Damage ATP Extracellular ATP InflammatorySignals->ATP ROS_Cox ROS/Cox Metabolites InflammatorySignals->ROS_Cox P2X3 P2X3 Receptor ATP->P2X3 TRPV1 TRPV1 Channel ROS_Cox->TRPV1 TRPA1 TRPA1 Channel ROS_Cox->TRPA1 CationInflux Cation Influx (Ca2+, Na+) P2X3->CationInflux  Opens TRPV1->CationInflux  Opens TRPA1->CationInflux  Opens NaChannel Voltage-Gated Sodium Channel CoughSignal Pathological Cough Signal NaChannel->CoughSignal NerveDepolarization Nerve Depolarization CationInflux->NerveDepolarization NerveDepolarization->NaChannel Activates Taplucainium Taplucainium Molecule Taplucainium->P2X3 Enters via Taplucainium->TRPV1 Enters via Taplucainium->TRPA1 Enters via Blockade Intracellular Sodium Channel Blockade Blockade->NaChannel Inhibits

Experimental Protocols for Investigation

The search results do not contain specific, step-by-step laboratory protocols for studying Taplucainium. However, they point to the types of experiments used to validate its mechanism and the standard resources where researchers can find such protocols.

  • Calcium Imaging & Electrophysiology: The foundational understanding of TRP and P2X channel function in sensory neurons comes from techniques like calcium imaging and patch-clamp electrophysiology on isolated neurons or heterologous cell systems expressing the target channels [3] [4]. These experiments test how a compound (e.g., Taplucainium) affects cation influx through specific channels.
  • Sensory Nerve Recording: Key evidence for Taplucainium's proposed effect comes from studies measuring the activity of sensory nerves, such as vagal C-fibers, in response to irritants like hydrogen peroxide (H₂O₂). Antagonists for TRPV1, TRPA1, and P2X receptors are used to dissect the contribution of each pathway [4].
  • Where to Find Detailed Protocols: For reproducible methodologies, researchers should consult specialized protocol databases [5]. Key resources include:
    • Springer Nature Experiments (particularly Springer Protocols)
    • Cold Spring Harbor Protocols
    • Journal of Visualized Experiments (JoVE)
    • Bio-Protocol
    • Current Protocols (Wiley)

The general workflow for investigating a compound like Taplucainium is outlined below.

ExperimentalFlow Workflow for Investigating Cough Therapeutic Mechanism Start 1. In Vitro Target Validation A Express target channels (TRPV1, TRPA1, P2X) in cell lines Start->A B Apply candidate drug and specific agonists/antagonists A->B C Measure cation influx (e.g., Ca2+ imaging) and electrical responses (electrophysiology) B->C Mid 2. Ex Vivo / In Vivo Functional Assay C->Mid D Isolate sensory nerves (e.g., vagus nerve) or use animal models Mid->D E Challenge with tussive agents (e.g., ATP, H2O2, citric acid) D->E F Record nerve firing activity and cough reflex with/without drug E->F End 3. Clinical Trial Evaluation F->End G Phase 1: Safety & Tolerability in healthy volunteers End->G H Phase 2: Efficacy & Dosing in patients with chronic cough G->H I Phase 3: Large-scale, randomized, placebo-controlled trials H->I

Conclusion and Key Differentiation

It is important to note that while the mechanistic premise is strong, comprehensive head-to-head clinical data comparing Taplucainium directly with approved or other investigative chronic cough therapies is not yet available, as the drug is still in Phase 2b trials [1].

References

Taplucainium's Mechanism and Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Taplucainium (formerly NTX-1175) is a novel, charged sodium channel blocker formulated as a dry powder for inhalation. Its proposed mechanism of action is distinct from other investigative cough therapies [1] [2].

  • Unique Mechanism of Action: Unlike other therapies that target specific large-pore channels (like P2X3 antagonists), Taplucainium is designed to enter pulmonary nociceptors (sensory neurons) through any open large-pore channel (including P2X, TRPV, and TRPA channels). Once inside the neuron, it blocks sodium channels, which are responsible for initiating the pathological cough reflex [1] [2]. This broader mechanism of access is intended to silence activated nociceptors with minimal off-target effects or systemic exposure [1].
  • Preclinical Efficacy Findings: The search results indicate that Taplucainium demonstrated "complete inhibition of cough response" in preclinical models, though specific quantitative data (e.g., cough count reductions) and detailed model descriptions (e.g., species, irritants used) are not provided in the public announcements [1]. These positive antitussive effects across multiple preclinical cough models supported the decision to advance the drug into human clinical trials [1].

Experimental Workflow for Preclinical Cough Models

While exact protocols for Taplucainium's testing are not detailed, the following diagram outlines a generalized workflow for evaluating antitussive efficacy in preclinical models, based on standard practices in the field.

PreclinicalWorkflow Preclinical Cough Study Workflow AnimalModel Animal Model Selection (e.g., guinea pig) Sensitization Sensitization Phase (if applicable) AnimalModel->Sensitization Dosing Test Compound Administration (Inhalation of Taplucainium) Sensitization->Dosing Challenge Tussive Challenge (e.g., Citric Acid, Capsaicin) Dosing->Challenge Recording Cough Recording (Video & Audio) Challenge->Recording Analysis Blinded Analysis (Cough Counts) Recording->Analysis Comparison Comparison to Control Analysis->Comparison

Methodology Overview: This workflow summarizes the key stages involved in a typical preclinical cough study [3]. The process begins with selecting an appropriate animal model, such as the guinea pig, which is commonly used due to its well-characterized cough reflex. Following a potential sensitization phase to model chronic cough, the test compound (e.g., Taplucainium) is administered to the treatment group. Subsequently, animals are exposed to a tussive challenge, such as citric acid or capsaicin, to induce coughing. Cough events are then recorded, typically via video and audio monitoring, and analyzed by researchers who are blinded to the treatment groups. The final and crucial step involves statistically comparing the cough counts from the treated group against a control group to determine the efficacy of the compound.

Comparison with Other Investigative Cough Therapies

The table below positions Taplucainium against other mechanisms being investigated for chronic cough treatment. It's important to note that detailed, head-to-head quantitative comparisons from identical preclinical models are not available in the search results.

Therapeutic Approach Mechanism of Action Reported Preclinical Efficacy Key Differentiators / Notes
Taplucainium [1] [2] Charged sodium channel blocker; enters nociceptors via multiple large-pore channels (P2X, TRPV, TRPA) to inhibit sodium channels. "Complete inhibition of cough response" in models; "significant antitussive effects" [1]. Broader mechanism: Acts downstream of specific receptor antagonism. Potential for efficacy in various cough conditions.
P2X3 Antagonists (e.g., Gefapixant) [1] Antagonist of specific P2X3 purinergic receptors on airway nociceptors. Specific quantitative preclinical data for cough not in search results. Targets a single, specific large-pore channel type.
TRPA1/TRPV1 Antagonists [1] Antagonists of Transient Receptor Potential (TRP) channels A1 or V1. Specific quantitative preclinical data for cough not in search results. Targets a specific TRP channel family.

References

Taplucainium competitive landscape chronic cough

Author: Smolecule Technical Support Team. Date: February 2026

Competitive Landscape & Mechanism Comparison

The table below summarizes how Taplucainium compares to other mechanisms in development for Refractory Chronic Cough (RCC).

Therapeutic Agent / Class Mechanism of Action Key Differentiator / Proposed Advantage Development Status (as of mid-2024)
Taplucainium (NOC-110) Novel, charged sodium channel blocker; silences activated nociceptors [1]. Broader approach: works downstream of multiple large-pore channels (P2X, TRPV, TRPA) [1]. Phase 2b (ASPIRE trial); first patient dosed in H2 2024 [1].
P2X3 Antagonists Antagonists of P2X3 receptors, which are activated by ATP [2]. Targeted approach: specifically blocks one key pathway (ATP-mediated cough) [2]. Gefapixant licensed in EU, Japan, Switzerland; others in development [2].
TRP Channel Modulators Antagonists of TRPV1 or TRPA1 channels (activated by chemical irritants) [3]. Targeted approach: blocks specific irritant-sensing pathways [3]. In clinical development [3].
Neuromodulators (e.g., Gabapentin) Central neuromodulators; mechanism in cough is not fully defined [2]. Repurposed drugs; used off-label due to lack of approved alternatives [2]. Standard off-label care; recommended in guidelines [2].

Taplucainium's Mechanism & Experimental Insight

Detailed Mechanism of Action: Taplucainium is a first-in-class "nocion," a charged sodium channel blocker formulated for inhalation [1]. Its unique properties are key to its proposed selective action:

  • Inactive Extracellularly: The molecule is permanently charged and does not passively cross nerve cell membranes. This minimizes off-target effects on resting neurons and systemic exposure [1].
  • Selective Access via "Large Pore" Channels: It only enters nociceptors (sensory nerves) that are actively firing and inflamed, gaining access through pathologically opened large-pore channels such as P2X3, TRPV1, and TRPA1 [1].
  • Blocking the Signal: Once inside the neuron, taplucainium blocks voltage-gated sodium channels (Nav). This prevents the generation of action potentials, effectively "silencing" the hyperactive nerves responsible for the pathological cough reflex [1].

The following diagram illustrates this targeted mechanism.

G cluster_normal Resting Healthy Neuron cluster_activated Activated/Inflamed Neuron in RCC LargePoreClosed Large-Pore Channel (Closed) NoEntry No Entry NavClosed Voltage-Gated Sodium Channel (Nav) TaplucainiumOutside1 Taplucainium TaplucainiumOutside1->LargePoreClosed  Cannot Enter LargePoreOpen Large-Pore Channel (Open: P2X3, TRPA1, TRPV1) NavOpen Voltage-Gated Sodium Channel (Nav) LargePoreOpen->NavOpen Blocks SignalBlocked Cough Signal Blocked NavOpen->SignalBlocked TaplucainiumOutside2 Taplucainium TaplucainiumOutside2->LargePoreOpen  Enters Neuron

Experimental & Clinical Protocol Overview

Preclinical Evidence: In preclinical models, taplucainium demonstrated complete inhibition of the cough response, which supported its advancement to clinical trials [1]. The company also reports a favorable safety profile from early-stage clinical studies [1].

Phase 2b Clinical Trial (ASPIRE) Design: The ongoing ASPIRE trial is designed to generate the robust, quantitative data required for objective comparison.

  • Design: Randomized, double-blind, placebo-controlled [1].
  • Population: ~240 adults with refractory or unexplained chronic cough [1].
  • Intervention: Taplucainium Inhalation Powder (NOC-110) once daily versus placebo [1].
  • Primary Endpoints: The trial will evaluate efficacy, safety, and tolerability [1]. Efficacy in chronic cough trials is typically measured by a reduction in objective 24-hour cough frequency (measured by a CE-marked cough monitor) and patient-reported outcomes (e.g., cough severity diaries, quality of life questionnaires) [2].

Key Differentiators & Future Outlook

Taplucainium's primary differentiator is its broad, downstream mechanism. While other investigational therapies target individual receptors (e.g., P2X3 or TRPA1), taplucainium is designed to inhibit the cough signal regardless of which upstream "large-pore" channel is activated in a given patient [1]. This could potentially translate to efficacy in a broader patient population or in various cough indications.

The global chronic refractory cough market is significant, valued at US$9.4 billion in 2023, and is expected to grow, underscoring the high unmet medical need and commercial interest in this space [4].

References

Taplucainium therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Therapeutic Index (TI)

The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. The TI is calculated as the ratio of the lethal dose for 50% of the population (LD₅₀) to the minimum effective dose for 50% of the population (ED₅₀) [1].

  • Formula: TI = LD₅₀ / ED₅₀
  • Interpretation: A higher therapeutic index is preferable, as it indicates a wider margin of safety. This means a patient would have to take a much higher dose of such a drug to reach the toxic threshold than the dose taken to elicit the therapeutic effect [1].
  • Therapeutic Window: This related term refers to the range of doses that optimizes efficacy and toxicity, achieving the greatest therapeutic benefit without unacceptable side-effects [1].

Comparative Therapeutic Indices of Known Drugs

The therapeutic index varies widely among different drugs. The table below illustrates this variation with some examples [1].

Drug Name Drug Class Therapeutic Index
Remifentanil Opioid analgesic 33,000 : 1
Diazepam Benzodiazepine sedative 100 : 1
Morphine Opioid analgesic 70 : 1

Special Considerations for Narrow Therapeutic Index (NTI) Drugs

For some medications, the difference between a therapeutic and a toxic dose is very small. These are known as Narrow Therapeutic Index (NTI) drugs [2].

  • Definition: For NTI drugs, small variations in plasma drug concentrations can result in serious therapeutic failure or adverse drug reactions [2].
  • Regulatory Stricter Criteria: Due to the higher risks, regulatory authorities like the FDA and EMA apply stricter bioequivalence criteria for generic versions of NTI drugs (90.00–111.11%) compared to standard drugs (80.00–125.00%) [2].
  • Examples of NTI Drug Categories [2]:
    • Anticoagulants: Warfarin, Heparin
    • Antiepileptics: Phenytoin, Carbamazepine, Valproic acid
    • Cardiac Glycosides: Digoxin
    • Immunosuppressants: Cyclosporine
    • Aminoglycosides: Gentamicin
    • Mood Stabilizers: Lithium

Standard Experimental Protocol for Determining Therapeutic Index

The following diagram outlines the general workflow for determining a drug's therapeutic index in a pre-clinical setting, primarily through animal studies. The core methodology involves establishing dose-response relationships for both efficacy and toxicity [1].

G Start Start: Drug Candidate ED50 Dose-Response Study (Measure Therapeutic Effect) Start->ED50 LD50 Dose-Response Study (Measure Toxic Lethal Effect) Start->LD50 Calculate Calculate Therapeutic Index (TI) TI = LD₅₀ / ED₅₀ ED50->Calculate LD50->Calculate Interpret Interpret Safety Margin Calculate->Interpret End End: Inform Clinical Trial Design Interpret->End

Methodology Description:

  • Dose-Response for Efficacy (ED₅₀): Groups of animals receive different doses of the drug, and the therapeutic effect is measured. The ED₅₀ is the dose at which 50% of the test population exhibits the desired therapeutic effect [1].
  • Dose-Response for Toxicity (LD₅₀): In parallel, other groups receive different doses to determine the lethal dose. The LD₅₀ is the dose at which 50% of the population dies [1].
  • Calculation and Interpretation: The TI is calculated. A high TI (like Remifentanil's) suggests a wide safety margin, while a low TI (like Morphine's) indicates a need for careful dosing and monitoring [1].

How to Proceed with Your Research on Taplucainium

Since "Taplucainium" is not found in current literature, you may need to:

  • Verify the Compound Name: Check for potential spelling variations, internal code names, or systematic chemical names.
  • Search Scientific Databases: Look for pre-clinical or clinical trial registrations (like ClinicalTrials.gov) or recent patent filings, which sometimes contain experimental data for novel compounds.
  • Consult Directly: If this is related to proprietary research, internal research and development (R&D) documents would be the primary source for this specific data.

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

386.2124913 Da

Monoisotopic Mass

386.2124913 Da

Heavy Atom Count

27

UNII

E69A9Y8Z4L

Dates

Last modified: 08-10-2024

Explore Compound Types